Ro 31-4639
Description
Properties
CAS No. |
125131-65-9 |
|---|---|
Molecular Formula |
C21H46BrNO |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-(octadecylamino)propan-2-ol;hydrobromide |
InChI |
InChI=1S/C21H45NO.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21(2)23;/h21-23H,3-20H2,1-2H3;1H |
InChI Key |
VOFITRMVQDVCPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCC(C)O.Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro 31-4639; Ro 314639; Ro-31-4639. |
Origin of Product |
United States |
Foundational & Exploratory
Ro 31-4639: A Technical Guide to its Mechanism of Action as a Phospholipase A2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 31-4639 is a potent and selective inhibitor of phospholipase A2 (PLA2), an enzyme pivotal in the inflammatory cascade through its role in the liberation of arachidonic acid from membrane phospholipids. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its effects on cellular signaling pathways, particularly in phagocytic cells such as neutrophils and macrophages. The document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's pharmacological profile.
Core Mechanism of Action: Inhibition of Phospholipase A2
This compound exerts its primary pharmacological effect through the direct inhibition of phospholipase A2 (PLA2). PLA2 enzymes are responsible for the hydrolysis of the sn-2 ester bond of glycerophospholipids, a critical step that releases arachidonic acid and lysophospholipids. Arachidonic acid serves as the precursor for the biosynthesis of a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting PLA2, this compound effectively blocks the initial step in the arachidonic acid cascade, thereby attenuating the production of these inflammatory mediators.[1]
The inhibitory effect of this compound has been demonstrated in various in vitro systems. Notably, in human neutrophil-derived cytoplasts stimulated with phorbol 12-myristate 13-acetate (PMA), this compound inhibits superoxide generation with a half-maximal inhibitory concentration (IC50) of 1.5 µM.[2] This inhibitory action is directly linked to its effect on PLA2, as the downstream consequences of PLA2 activation, such as arachidonic acid release and subsequent superoxide production, are effectively curtailed.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Cell/System | Stimulus | Reference |
| IC50 (Superoxide Generation) | 1.5 µM | Human Neutrophil-derived Cytoplasts | Phorbol 12-myristate 13-acetate (PMA) | [2] |
Signaling Pathways
The inhibitory action of this compound on PLA2 interrupts key signaling pathways involved in the inflammatory response, particularly in phagocytic cells like neutrophils and macrophages.
PMA-Stimulated Neutrophil Signaling Pathway
In neutrophils, the phorbol ester PMA directly activates Protein Kinase C (PKC). Activated PKC isoforms then phosphorylate and activate a cascade of downstream effectors, including cytosolic phospholipase A2 (cPLA2). The activation of cPLA2 leads to the release of arachidonic acid, which is a crucial event for the assembly and activation of the NADPH oxidase complex, the enzyme responsible for the production of superoxide anions (O2•−), a key component of the respiratory burst. This compound intervenes by directly inhibiting cPLA2, thereby preventing arachidonic acid release and the subsequent superoxide generation.[3][4][5]
Zymosan-Induced Macrophage Signaling Pathway
In macrophages, opsonized zymosan, a yeast cell wall preparation, activates a distinct signaling cascade that also converges on cPLA2. Zymosan recognition by macrophage receptors (e.g., Dectin-1 and Toll-like receptors) triggers the activation of Src and Syk tyrosine kinases. These kinases initiate a downstream signaling pathway that leads to the activation of cPLA2. Similar to the neutrophil pathway, activated cPLA2 releases arachidonic acid, which contributes to the inflammatory response. This compound's inhibition of cPLA2 is also effective in this context, blocking the downstream effects of zymosan stimulation.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Superoxide Anion Generation Assay (Cytochrome c Reduction)
This assay measures the production of superoxide anions by activated neutrophils, a key functional response inhibited by this compound. The assay is based on the principle that superoxide anions reduce cytochrome c, which can be measured spectrophotometrically.[7][8][9][10]
Workflow:
Materials:
-
Isolated human neutrophils
-
Krebs-Ringer phosphate buffer (KRP) with 10 mM glucose, Ca2+-free
-
Cytochrome c solution (2 mM)
-
Phorbol 12-myristate 13-acetate (PMA) solution
-
This compound stock solution
-
Superoxide dismutase (SOD) for control wells
-
Spectrophotometer or microplate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in ice-cold Ca2+-free KRP.[7]
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing Ca2+-free KRP with 10 mM glucose and 20 µM cytochrome c.
-
Cell Addition: Add the isolated neutrophils to the reaction mixture to a final concentration of 5x10^5 cells/mL.
-
Inhibitor Pre-incubation: For inhibitor studies, add the desired concentration of this compound to the cell suspension and incubate for a specified period (e.g., 10 minutes) at 37°C.
-
Stimulation: Initiate the reaction by adding the stimulant (e.g., PMA to a final concentration of 5x10^-10 M). For control wells, add SOD to confirm that the reduction of cytochrome c is due to superoxide.
-
Measurement: Immediately begin recording the change in absorbance at 550 nm continuously for a set period (e.g., 10-15 minutes) at 37°C.
-
Calculation: Calculate the rate of superoxide production using the extinction coefficient for the reduction of cytochrome c by superoxide (21.1 mM⁻¹cm⁻¹).
Arachidonic Acid Release Assay
This assay quantifies the release of arachidonic acid from the membrane phospholipids of cells, a direct consequence of PLA2 activity. The assay typically involves pre-labeling cellular phospholipids with radioactive arachidonic acid.[11][12]
Workflow:
References
- 1. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neutrophil Activated by the Famous and Potent PMA (Phorbol Myristate Acetate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neutrophil Activated by the Famous and Potent PMA (Phorbol Myristate Acetate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. open.uct.ac.za [open.uct.ac.za]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The release and metabolism of [3H]arachidonic acid from guinea pig perfused lungs in vitro: a simple method for the study of the action of drugs on the release and metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Target of Ro 31-4639
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 31-4639 is a potent inhibitor of Phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. This technical guide elucidates the primary target of this compound, its mechanism of action, and its effects on downstream signaling pathways. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for assessing its function. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of this compound's biological activity.
Primary Target: Phospholipase A2 (PLA2)
The primary molecular target of this compound is Phospholipase A2 (PLA2) . This has been consistently demonstrated across multiple studies, identifying this compound as a potent inhibitor of this enzyme. PLA2s are a superfamily of enzymes that catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, leading to the release of arachidonic acid and lysophospholipids. This action is a rate-limiting step in the production of various pro-inflammatory mediators.
Mechanism of Action
This compound exerts its inhibitory effect on PLA2, thereby blocking the release of arachidonic acid from membrane phospholipids. The inhibition of arachidonic acid release is a key aspect of its mechanism, as arachidonic acid serves as the precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. By preventing the liberation of arachidonic acid, this compound effectively attenuates these downstream inflammatory pathways.
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound against its primary target and its effect on a key downstream process are summarized in the table below.
| Target/Process | IC50 Value | Cell Type/System | Reference |
| Phospholipase A2 (PLA2) | 1.5 µM | Not specified | [1][2] |
| PMA-stimulated O₂⁻ generation | 1.5 µM | Human neutrophil-derived cytoplasts | [3] |
Effects on Downstream Signaling: NADPH Oxidase and Superoxide Generation
A significant consequence of this compound's inhibition of PLA2 is the suppression of superoxide (O₂⁻) generation by NADPH oxidase in neutrophils. The activation of NADPH oxidase, a key enzyme in the innate immune response responsible for producing microbicidal reactive oxygen species, is dependent on the availability of arachidonic acid. By inhibiting PLA2 and thus arachidonic acid release, this compound effectively blocks this critical step in the inflammatory and immune response.
Potential Off-Target Effects: Protein Kinase C (PKC)
There is some evidence to suggest that this compound may have inhibitory activity against Protein Kinase C (PKC). However, the details regarding the specific isoforms of PKC affected and the corresponding inhibitory concentrations are not as well-characterized as its effects on PLA2. Further investigation is required to fully understand the off-target profile of this compound.
Experimental Protocols
Phospholipase A2 (PLA2) Inhibition Assay (Titrimetric Method)
This protocol describes a common method for assessing the inhibitory activity of compounds against PLA2.
Materials:
-
Lecithin (e.g., from soybean)
-
Calcium chloride (CaCl₂)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (NaOH), standardized solution
-
This compound or other test compounds
-
Purified PLA2 enzyme
-
pH meter or automatic titrator
-
Water bath
Procedure:
-
Substrate Preparation: Prepare a lecithin emulsion by suspending lecithin in a buffer containing NaCl and CaCl₂. Sonicate the mixture to create uniform vesicles.
-
Reaction Setup: In a temperature-controlled reaction vessel (e.g., 25°C), add the lecithin emulsion. Adjust the pH to the optimal range for the specific PLA2 isoform being used.
-
Blank Measurement: Monitor the rate of spontaneous hydrolysis of the lecithin substrate by titrating the released fatty acids with a standardized NaOH solution to maintain a constant pH. This establishes the background rate.
-
Enzyme Reaction: Add a known amount of purified PLA2 enzyme to the reaction vessel to initiate the enzymatic hydrolysis of lecithin.
-
Inhibitor Testing: To determine the IC50 value of this compound, pre-incubate the enzyme with various concentrations of the inhibitor before adding the substrate.
-
Data Analysis: Measure the rate of NaOH consumption required to maintain the pH, which is proportional to the rate of fatty acid release and thus PLA2 activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Arachidonic Acid Release Assay (Radiolabeling Method)
This protocol outlines a method to measure the release of arachidonic acid from cultured cells.
Materials:
-
Cultured cells (e.g., neutrophils, macrophages)
-
[³H]-Arachidonic acid (radiolabel)
-
Cell culture medium
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound or other test compounds
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Labeling: Incubate the cultured cells with [³H]-arachidonic acid for several hours to allow for its incorporation into the sn-2 position of membrane phospholipids.
-
Wash: Thoroughly wash the cells with fresh medium to remove any unincorporated radiolabel.
-
Inhibitor Pre-treatment: Pre-incubate the labeled cells with various concentrations of this compound.
-
Stimulation: Add a stimulating agent (e.g., PMA) to the cells to activate PLA2 and induce the release of [³H]-arachidonic acid into the supernatant.
-
Sample Collection: After a defined incubation period, collect the cell supernatant.
-
Quantification: Measure the amount of radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity. Determine the inhibitory effect of this compound on stimulated arachidonic acid release.
PMA-Stimulated Superoxide Generation Assay in Neutrophils (Cytochrome c Reduction Method)
This protocol describes a method for measuring superoxide production by activated neutrophils.
Materials:
-
Isolated human neutrophils
-
Phorbol 12-myristate 13-acetate (PMA)
-
Cytochrome c
-
Superoxide dismutase (SOD)
-
This compound or other test compounds
-
Spectrophotometer
Procedure:
-
Cell Preparation: Isolate neutrophils from fresh human blood.
-
Inhibitor Pre-treatment: Pre-incubate the neutrophils with various concentrations of this compound.
-
Reaction Mixture: Prepare a reaction mixture containing the pre-treated neutrophils and cytochrome c.
-
Stimulation: Initiate superoxide production by adding PMA to the reaction mixture.
-
Measurement: Monitor the change in absorbance of cytochrome c at 550 nm over time. The reduction of cytochrome c is directly proportional to the amount of superoxide produced.
-
Control: In a parallel experiment, include superoxide dismutase (SOD) to confirm that the observed reduction of cytochrome c is specifically due to superoxide.
-
Data Analysis: Calculate the rate of superoxide production and determine the inhibitory effect of this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating the inhibitory action of this compound on PLA2.
Experimental Workflow for Assessing PLA2 Inhibition
Caption: Workflow for determining the IC50 of this compound against PLA2.
References
The Core Function of Ro 31-4639: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the function, mechanism of action, and experimental characterization of Ro 31-4639, a potent inhibitor of Phospholipase A2. The information is compiled to support research and development activities requiring a thorough understanding of this compound's biological effects.
Core Mechanism of Action: Inhibition of Phospholipase A2
This compound is a potent inhibitor of the enzyme Phospholipase A2 (PLA2).[1][2] PLA2 is a critical enzyme responsible for the hydrolysis of the sn-2 position of membrane glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. By inhibiting PLA2, this compound effectively blocks the liberation of arachidonic acid, a precursor to a wide range of bioactive lipid mediators involved in inflammation and cellular signaling.[3][4][5]
The inhibitory action of this compound has been demonstrated to have significant downstream effects on various cellular processes, including inflammation, superoxide generation, and exocytosis.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell/System | Experimental Context | Reference |
| IC50 | 1.5 µM | Human neutrophil-derived cytoplasts | Inhibition of phorbol 12-myristate 13-acetate (PMA)-stimulated superoxide generation. | [1][3][5][6] |
Signaling Pathway Inhibition
This compound's primary mechanism involves the disruption of the arachidonic acid cascade at its initial step. The following diagram illustrates this inhibitory action.
Caption: Inhibition of the Arachidonic Acid Cascade by this compound.
Key Experimental Findings and Protocols
Inhibition of Superoxide Generation in Neutrophils
This compound has been shown to inhibit superoxide (O₂⁻) generation in human neutrophils.[3][5][6] This effect is attributed to the requirement of arachidonic acid, released by PLA2, for the activation and sustained activity of NADPH oxidase, the enzyme complex responsible for superoxide production.[3][5] The inhibitory effect of this compound on superoxide generation can be reversed by the addition of exogenous arachidonic acid.[3][5][6]
Experimental Workflow: Superoxide Generation Assay
Caption: Workflow for Superoxide Generation Assay in Neutrophils.
Representative Protocol: Superoxide Anion Production Assay
-
Preparation of Neutrophil-Derived Cytoplasts: Human neutrophils are isolated from peripheral blood. Cytoplasts (enucleated neutrophils) are then prepared to isolate the plasma membrane-associated NADPH oxidase system.
-
Assay Reaction: In a microplate format, cytoplasts are pre-incubated with varying concentrations of this compound.
-
Stimulation: The reaction is initiated by adding a stimulant such as phorbol 12-myristate 13-acetate (PMA).
-
Measurement: Superoxide production is measured by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c spectrophotometrically at 550 nm.
-
Data Analysis: The rate of superoxide production is calculated from the change in absorbance over time. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
Inhibition of Arachidonic Acid Metabolism in Macrophages
In liver macrophages, this compound inhibits the zymosan-induced release of arachidonic acid and its subsequent conversion into inflammatory mediators such as thromboxane, prostaglandin E₂, and prostaglandin D₂.[4] It also impedes the uptake and incorporation of exogenous arachidonic acid into the cell membranes of these macrophages.[4] Interestingly, in this cell type, this compound did not affect superoxide generation or the formation of inositol phosphates.[4]
Experimental Workflow: Arachidonic Acid Metabolism Assay
Caption: Workflow for Arachidonic Acid Metabolism Assay.
Representative Protocol: Measurement of Arachidonic Acid Release and Metabolism
-
Cell Culture and Labeling: Macrophages are cultured and incubated with [³H]-arachidonic acid to allow for its incorporation into membrane phospholipids.
-
Inhibition and Stimulation: The cells are washed to remove unincorporated [³H]-arachidonic acid and then pre-incubated with this compound. Subsequently, they are stimulated with zymosan to induce an inflammatory response.
-
Lipid Extraction: The cell culture supernatant is collected, and lipids are extracted.
-
Analysis of Metabolites: The extracted lipids are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of released [³H]-arachidonic acid and its various metabolites is quantified by scintillation counting of the separated fractions.
Inhibition of Exocytosis in Spermatozoa
This compound has been implicated in the inhibition of exocytosis, specifically the Ca²⁺/ionophore-induced acrosome reaction in ram spermatozoa.[7] The acrosome reaction is an essential step in fertilization. The inhibition of this process by this compound can be overcome by the addition of exogenous arachidonic acid or lysophosphatidylcholine, further supporting the central role of PLA2 in this event.[7]
Representative Protocol: Acrosome Reaction Assay
-
Sperm Preparation: Ram spermatozoa are collected and prepared in a suitable buffer.
-
Incubation with Inhibitor: The sperm suspension is incubated with this compound.
-
Induction of Acrosome Reaction: The acrosome reaction is induced by the addition of a calcium ionophore (e.g., A23187) in the presence of extracellular Ca²⁺.
-
Assessment of Acrosomal Status: The percentage of acrosome-reacted sperm is determined using a staining technique, often involving a fluorescent lectin that binds to the inner acrosomal membrane, which is exposed only after the acrosome reaction has occurred. This is typically assessed by fluorescence microscopy.
-
Data Analysis: The percentage of acrosome-reacted sperm in the treated group is compared to that in the control (vehicle-treated) and stimulated groups to determine the inhibitory effect of this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of Phospholipase A2 and the arachidonic acid cascade in a variety of cellular processes. Its potent and specific inhibitory action allows for the dissection of signaling pathways involved in inflammation, oxidative stress, and exocytosis. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and the exploration of its potential therapeutic applications.
References
- 1. The superoxide-generating NADPH oxidase of human neutrophils is electrogenic and associated with an H+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of the superoxide-generating oxidase of B-lymphocyte cell lines. Determination of Michaelis parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of arachidonic acid metabolites in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. gebir.csic.es [gebir.csic.es]
- 6. Determination of the acrosome reaction in human spermatozoa is predictive of fertilization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. androfert.com.br [androfert.com.br]
An In-depth Technical Guide to Ro 31-4639: Discovery, Mechanism, and Experimental Applications
Foreword
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of Ro 31-4639, a potent inhibitor of phospholipase A2 (PLA2). The information is intended for researchers, scientists, and drug development professionals interested in the application of this compound in experimental studies. While a complete history and detailed synthesis protocols are not fully available in the public domain, this document synthesizes the existing scientific literature to offer a detailed understanding of its mechanism of action and its use in key cellular assays.
Discovery and History
This compound is a long-chain alkylamine that emerged from the research laboratories of Roche Products Ltd. While the specific timeline and the complete rationale for its development are not extensively documented in publicly accessible records, it appears to have been synthesized as part of a broader investigation into phospholipase A2 inhibitors during the late 1980s. The compound was made available to the wider scientific community, notably through researchers like Dr. P. D. Davis of Roche Products Ltd., who provided it for various academic studies. Its potent inhibitory activity against PLA2 made it a valuable tool for elucidating the role of this enzyme in a variety of signal transduction pathways.
Pharmacological Profile
This compound is primarily characterized as a potent inhibitor of phospholipase A2. Additionally, some evidence suggests a potential for interaction with Protein Kinase C (PKC).
Inhibition of Phospholipase A2
The principal and most well-documented activity of this compound is the inhibition of phospholipase A2 (PLA2). PLA2s are a superfamily of enzymes that catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, leading to the release of arachidonic acid and lysophospholipids. These products are precursors to a wide range of bioactive lipid mediators, including prostaglandins and leukotrienes, which are centrally involved in inflammation and other physiological processes.
Potential Inhibition of Protein Kinase C
Table 1: Quantitative Data for this compound Inhibition
| Target Enzyme | IC50 Value | Cell/System | Reference |
| Phospholipase A2 (PLA2) | 1.5 µM | Not specified in abstract | [2][3][4] |
| Protein Kinase C (PKC) | Data not available | - | [1] |
Key Experiments and Methodologies
This compound has been instrumental in several key studies aimed at understanding the role of PLA2 in cellular functions. Due to limitations in accessing the full-text of the original articles, the following experimental protocols are based on general methodologies for these types of assays and specific details from the abstracts of the cited papers.
Inhibition of Superoxide Generation in Neutrophils
Objective: To investigate the role of phospholipase A2 in the activation of the NADPH oxidase complex and subsequent superoxide production in neutrophils.
Key Finding: this compound was identified as the most potent inhibitor of superoxide generation in a study by Henderson et al. (1989), with an IC50 of 1.5 µM.[5]
Experimental Protocol (General):
-
Neutrophil Isolation: Human neutrophils are isolated from fresh venous blood using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation to remove erythrocytes.
-
Superoxide Anion (O₂⁻) Measurement: The production of superoxide anion is typically measured using the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.
-
Assay Procedure:
-
Neutrophils are resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) containing cytochrome c.
-
The cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time.
-
Superoxide production is stimulated by adding an agonist, such as phorbol 12-myristate 13-acetate (PMA).
-
The change in absorbance of cytochrome c at 550 nm is monitored over time using a spectrophotometer.
-
The rate of superoxide production is calculated from the change in absorbance, and the IC50 value for this compound is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Inhibition of Arachidonic Acid Metabolism in Macrophages
Objective: To determine the effect of long-chain alkylamines on the release and metabolism of arachidonic acid in macrophages.
Key Finding: this compound, along with a related compound Ro 31-4493, was shown to inhibit the zymosan-induced release of arachidonic acid and its conversion into downstream metabolites in a concentration-dependent manner.
Experimental Protocol (General):
-
Macrophage Culture: Peritoneal or bone marrow-derived macrophages are cultured in appropriate media.
-
Radiolabeling: The cells are incubated with [³H]-arachidonic acid for several hours to allow for its incorporation into cellular phospholipids.
-
Inhibition and Stimulation:
-
The cells are washed to remove unincorporated radiolabel and then pre-incubated with different concentrations of this compound or vehicle.
-
Arachidonic acid release is stimulated by adding zymosan particles.
-
-
Measurement of Arachidonic Acid Release:
-
After incubation, the culture medium is collected, and the cells are lysed.
-
The amount of radioactivity in the medium (released arachidonic acid and its metabolites) and in the cell lysate (incorporated arachidonic acid) is determined by liquid scintillation counting.
-
The percentage of arachidonic acid release is calculated as (radioactivity in medium) / (total radioactivity in medium + cell lysate) x 100.
-
Inhibition of Taurine Efflux in Ehrlich Ascites Tumor Cells
Objective: To investigate the signaling pathways involved in the swelling-activated efflux of the organic osmolyte taurine.
Key Finding: The swelling-activated taurine efflux was significantly reduced by direct inhibition of PLA2 with this compound, suggesting a role for PLA2 in this process.[2]
Experimental Protocol (General):
-
Cell Culture and Loading: Ehrlich ascites tumor cells are cultured and loaded with [¹⁴C]-taurine by incubation in a medium containing the radiolabel.
-
Efflux Assay:
-
The loaded cells are washed and resuspended in an isotonic buffer.
-
The cells are pre-incubated with this compound or vehicle.
-
Taurine efflux is induced by transferring the cells to a hypotonic buffer, which causes cell swelling.
-
At various time points, aliquots of the cell suspension are centrifuged, and the radioactivity in the supernatant (representing released taurine) is measured by liquid scintillation counting.
-
The rate of taurine efflux is calculated from the increase in radioactivity in the supernatant over time.
-
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on PLA2 provides a powerful tool to dissect signaling pathways where the liberation of arachidonic acid is a critical step.
Caption: Inhibition of the PLA2 pathway by this compound.
Caption: General workflow for assessing this compound activity.
Conclusion
This compound remains a significant tool compound for researchers investigating the multifaceted roles of phospholipase A2 in cellular physiology and pathology. Its potency as a PLA2 inhibitor allows for the targeted disruption of arachidonic acid-dependent signaling cascades. While a more detailed public record of its discovery and synthesis would be beneficial to the scientific community, the existing body of literature clearly establishes its utility in experimental biology. Further research to definitively characterize its potential effects on other signaling molecules, such as PKC isoforms, would provide an even more complete understanding of its pharmacological profile.
References
Ro 31-4639: A Technical Guide to its Biological Activity and IC50
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity and inhibitory profile of Ro 31-4639, a potent inhibitor of phospholipase A2. The information is compiled for researchers and professionals engaged in drug development and cellular signaling research.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary target, phospholipase A2, and in cell-based assays measuring downstream effects.
| Target/Process | IC50 Value | Cell/System | Notes | Reference |
| Phospholipase A2 (PLA2) | 1.5 µM | Not specified in abstracts | Potent inhibitory activity. | [1][2] |
| Superoxide (O2.-) Generation | 1.5 µM | Human neutrophil-derived cytoplasts | Inhibition of PMA-stimulated superoxide production. | [3][4] |
Core Biological Activity
This compound is a potent inhibitor of the enzyme phospholipase A2 (PLA2).[1][2] Its primary mechanism of action involves the direct inhibition of PLA2, which in turn blocks the release of arachidonic acid from membrane phospholipids.[3][4] This interruption of arachidonic acid metabolism has significant downstream effects on cellular signaling pathways, most notably the inhibition of NADPH oxidase activation.[3][4][5]
In human neutrophil-derived cytoplasts, this compound has been demonstrated to inhibit the generation of superoxide (O2.-) in a concentration-dependent manner when stimulated by phorbol 12-myristate 13-acetate (PMA).[3][4][5] The IC50 value for this inhibition is 1.5 µM.[3][4][5] The critical role of arachidonic acid in this pathway is highlighted by the experimental observation that the inhibitory effects of this compound on superoxide generation can be reversed by the addition of exogenous arachidonic acid or sodium dodecyl sulfate (SDS).[3][4][5]
Beyond its effects on neutrophils, this compound has also been investigated in the context of T lymphocyte signaling, specifically its impact on mitogen-stimulated inositol lipid breakdown.[6]
Experimental Protocols
While detailed, step-by-step protocols are not fully available in the provided search results, the following outlines the general methodologies inferred from the descriptions of the key experiments.
Determination of IC50 for Superoxide Generation
This protocol is based on the study of this compound's effect on PMA-stimulated superoxide generation in human neutrophil-derived cytoplasts.
-
Preparation of Cytoplasts: Human neutrophils are isolated from whole blood, typically through density gradient centrifugation. Cytoplasts (enucleated neutrophils) are then prepared by centrifugation of the neutrophils on a discontinuous Ficoll gradient.
-
Assay for Superoxide Generation: Superoxide production is commonly measured using the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
-
Cytoplasts are pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of a stimulant, such as phorbol 12-myristate 13-acetate (PMA).
-
The change in absorbance due to the reduction of cytochrome c is monitored spectrophotometrically.
-
A parallel reaction containing SOD is run to ensure the specificity of the measurement for superoxide.
-
-
Data Analysis: The rate of superoxide generation is calculated from the change in absorbance over time. The percentage of inhibition at each concentration of this compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Phospholipase A2 (PLA2) Inhibition Assay (General Protocol)
The specific PLA2 assay used for this compound is not detailed in the search results. However, a general protocol for measuring PLA2 activity often involves the use of a radiolabeled or fluorescently labeled phospholipid substrate.
-
Enzyme and Substrate Preparation: A source of PLA2 (e.g., purified enzyme or cell lysate) is prepared. The substrate, typically a phospholipid such as phosphatidylcholine, is labeled (e.g., with a radioactive isotope at the sn-2 position or a fluorescent group) and incorporated into liposomes or mixed micelles.
-
Inhibition Assay:
-
The PLA2 enzyme is pre-incubated with various concentrations of this compound.
-
The reaction is started by the addition of the substrate-containing liposomes or micelles.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, often by the addition of a quenching agent.
-
-
Product Quantification: The released fatty acid (the product of PLA2 activity) is separated from the unreacted substrate, typically by chromatography (e.g., thin-layer chromatography) or extraction. The amount of product is then quantified by measuring radioactivity or fluorescence.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined as described for the superoxide generation assay.
Visualizations
Signaling Pathway of this compound in Neutrophils
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Superoxide generation is inhibited by phospholipase A2 inhibitors. Role for phospholipase A2 in the activation of the NADPH oxidase [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Ro 31-4639: A Technical Guide for Studying Phospholipase A2 Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 31-4639 is a synthetic, potent inhibitor of phospholipase A2 (PLA2), a critical enzyme family involved in a myriad of physiological and pathological processes. By catalyzing the hydrolysis of phospholipids to produce arachidonic acid and lysophospholipids, PLA2 initiates the biosynthesis of potent inflammatory mediators, including prostaglandins and leukotrienes. This technical guide provides an in-depth overview of this compound as a research tool, summarizing its biochemical properties, experimental applications, and the methodologies for its use in studying PLA2 function.
Introduction to this compound
This compound is a small molecule inhibitor that has been utilized in various in vitro systems to probe the function of phospholipase A2. Its primary recognized activity is the inhibition of PLA2, which consequently blocks the release of arachidonic acid from membrane phospholipids. This interruption of the arachidonic acid cascade makes this compound a valuable tool for investigating cellular processes dependent on PLA2 activity, such as inflammation, signal transduction, and host defense mechanisms.
Biochemical Properties and Specificity
The inhibitory activity of this compound against total phospholipase A2 has been characterized, with a reported IC50 value of 1.5 µM.[1][2] This value indicates the concentration of the inhibitor required to reduce PLA2 enzyme activity by 50% in vitro.
It is crucial for researchers to be aware of potential off-target effects. Notably, there is evidence to suggest that this compound may also exhibit some inhibitory activity against Protein Kinase C (PKC), a family of enzymes involved in various signal transduction pathways.[3][4] The IC50 or Ki for PKC inhibition by this compound is not well-documented in the available literature, and researchers should consider this potential confounding factor when interpreting experimental results.
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell/System | Reference(s) |
| IC50 (PLA2) | 1.5 µM | General | [1][2] |
| Effect | Inhibition of superoxide generation | Human neutrophils | [2] |
| Effect | Inhibition of arachidonic acid release | Various | [2] |
| Off-target activity | Potential inhibition of Protein Kinase C | Not specified | [3][4] |
Key Experimental Applications and Protocols
This compound has been employed as a pharmacological tool in a range of cell-based assays to elucidate the role of PLA2 in specific cellular functions.
Inhibition of Superoxide Production in Neutrophils
One of the key applications of this compound is in studying the link between PLA2 activation and the respiratory burst in phagocytic cells like neutrophils. The production of superoxide by NADPH oxidase is a critical component of the innate immune response.
Experimental Workflow: Superoxide Production Assay
Figure 1: Workflow for Superoxide Production Assay.
Detailed Protocol: Measurement of Superoxide Production by Cytochrome c Reduction
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood using a standard method such as Dextran sedimentation followed by Ficoll-Paque gradient centrifugation.
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate the neutrophil suspension with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for 15-30 minutes at 37°C.
-
Assay Setup: In a 96-well plate, add 50 µL of the cell suspension to each well. Add 50 µL of a solution containing cytochrome c (final concentration 50-100 µM).
-
Stimulation: Initiate the respiratory burst by adding a stimulant such as phorbol 12-myristate 13-acetate (PMA; final concentration 100-200 ng/mL).
-
Measurement: Immediately begin monitoring the change in absorbance at 550 nm over time using a microplate reader. The reduction of cytochrome c by superoxide results in an increase in absorbance.
-
Data Analysis: Calculate the rate of superoxide production from the linear phase of the absorbance curve.
Inhibition of Arachidonic Acid Release
A direct consequence of PLA2 inhibition is the reduced liberation of arachidonic acid from cellular membranes. This can be quantified using radiolabeling techniques.
Experimental Workflow: Arachidonic Acid Release Assay
Figure 2: Workflow for Arachidonic Acid Release Assay.
Detailed Protocol: [3H]-Arachidonic Acid Release Assay
-
Cell Culture and Labeling: Culture adherent cells (e.g., macrophages, fibroblasts) in appropriate medium. Label the cells by incubating with [3H]-arachidonic acid (0.1-0.5 µCi/mL) for 18-24 hours to allow for its incorporation into membrane phospholipids.
-
Washing: Wash the cells extensively with buffer containing fatty acid-free bovine serum albumin (BSA) to remove unincorporated [3H]-arachidonic acid.
-
Inhibitor Pre-incubation: Pre-incubate the labeled cells with this compound (e.g., 1-10 µM) or vehicle control in a minimal volume of buffer for 15-30 minutes at 37°C.
-
Stimulation: Add a stimulating agent (e.g., calcium ionophore A23187, bradykinin) to induce PLA2 activation and arachidonic acid release.
-
Sample Collection: At various time points, collect the cell culture supernatant.
-
Measurement: Determine the amount of released [3H]-arachidonic acid in the supernatant by liquid scintillation counting.
-
Data Analysis: Express the released radioactivity as a percentage of the total radioactivity incorporated into the cells (determined by lysing the cells at the end of the experiment).
Signaling Pathways Amenable to Study with this compound
This compound can be instrumental in dissecting signaling cascades where PLA2 plays a central role.
PLA2-Dependent Activation of NADPH Oxidase
In phagocytes, the activation of NADPH oxidase is a complex process involving the assembly of cytosolic and membrane-bound subunits. PLA2-derived arachidonic acid is thought to be a key signaling molecule in this process.
Figure 3: Simplified PLA2-NADPH Oxidase Signaling Pathway.
Limitations and Considerations
-
Off-Target Effects: The potential for this compound to inhibit PKC should be considered, especially in signaling pathways where both PLA2 and PKC are involved. Control experiments using more specific PKC inhibitors may be necessary.
-
In Vivo Data: There is a lack of publicly available information on the use of this compound in in vivo studies. Therefore, its pharmacokinetic and pharmacodynamic properties in whole organisms are unknown.
Conclusion
This compound serves as a valuable pharmacological tool for the in vitro investigation of PLA2-dependent cellular processes. Its ability to potently inhibit PLA2 activity allows researchers to probe the downstream consequences of blocking the arachidonic acid cascade. However, the absence of detailed isoform specificity data and the potential for off-target effects necessitate careful experimental design and interpretation of results. Future studies characterizing the inhibitory profile of this compound against various PLA2 isoforms would significantly enhance its utility as a specific research tool.
References
- 1. The requirement for phospholipase A2 for activation of the assembled NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosolic phospholipase A2 (cPLA2) regulation of human monocyte NADPH oxidase activity. cPLA2 affects translocation but not phosphorylation of p67(phox) and p47(phox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNF-α-Induced cPLA2 Expression via NADPH Oxidase/Reactive Oxygen Species-Dependent NF-κB Cascade on Human Pulmonary Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Methodological & Application
Application Notes and Protocols for Ro 31-4639 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-4639 is a potent inhibitor of phospholipase A2 (PLA2), a critical enzyme in the cellular signaling cascade responsible for the release of arachidonic acid from membrane phospholipids.[1][2][3] By blocking PLA2, this compound effectively curtails the production of downstream inflammatory mediators, including prostaglandins and leukotrienes, making it a valuable tool for studying inflammatory processes and related signaling pathways. Its ability to inhibit the release of arachidonic acid also impacts other cellular functions, such as the activation of NADPH oxidase in neutrophils.[4][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments, with a focus on the Jurkat cell line as a model system for T-lymphocytes.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC₅₀ (PLA2 Inhibition) | 1.5 µM | Not specified | [2][3] |
| IC₅₀ (O₂⁻ Generation) | 1.5 µM | Human neutrophil-derived cytoplasts | [4] |
| Effective Concentration | 25 µM | T-lymphocytes (inhibition of mitogen-stimulated inositol lipid breakdown) | [6] |
| Effective Concentration | 10-50 µM | Isolated guinea pig hearts (prevention of protein loss) | [7] |
Signaling Pathways and Experimental Workflows
Phospholipase A2 Signaling Pathway and Inhibition by this compound
Phospholipase A2 (PLA2) is a key enzyme that hydrolyzes the sn-2 position of glycerophospholipids in cellular membranes, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation. This compound directly inhibits PLA2, thereby blocking the entire downstream cascade.
Caption: Inhibition of the PLA2 signaling pathway by this compound.
General Experimental Workflow for Cell Culture
The following diagram outlines a typical workflow for treating cultured cells with this compound and subsequent analysis.
Caption: A general workflow for cell-based assays using this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound (powder)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture-grade DMSO. For example, for a compound with a molecular weight of 300 g/mol , dissolve 3 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.
-
2. Jurkat Cell Culture Protocol
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152)
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing:
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
To subculture, transfer the cell suspension to a sterile conical tube and centrifuge at 100-200 x g for 5-10 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium to a density of 1-2 x 10⁵ cells/mL.
-
Dispense the cell suspension into new culture flasks.
-
3. Cell Treatment with this compound
-
Procedure:
-
Seed Jurkat cells in multi-well plates at a density appropriate for the intended downstream assay (e.g., 1 x 10⁵ cells/well for a 96-well plate for a viability assay). Allow cells to attach and resume logarithmic growth for 24 hours.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 50 µM).
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment group.
-
Carefully remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
4. Arachidonic Acid Release Assay (Conceptual Protocol)
This protocol is based on the known mechanism of action of this compound.
-
Principle: To measure the inhibition of arachidonic acid release by this compound in response to a stimulus.
-
Procedure:
-
Label Jurkat cells with [³H]-arachidonic acid by incubating them in a medium containing the radiolabel for 18-24 hours.
-
Wash the cells extensively with fresh medium to remove unincorporated [³H]-arachidonic acid.
-
Pre-incubate the labeled cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with a suitable agonist (e.g., a calcium ionophore like A23187 or phytohemagglutinin (PHA)) to induce arachidonic acid release.
-
After the stimulation period, collect the cell culture supernatant.
-
Quantify the amount of released [³H]-arachidonic acid in the supernatant using a scintillation counter.
-
Calculate the percentage of inhibition of arachidonic acid release for each concentration of this compound compared to the stimulated vehicle control.
-
5. Cell Viability Assay (MTT Assay)
-
Principle: To assess the cytotoxicity of this compound.
-
Procedure:
-
Following the treatment period with this compound, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of PLA2 and arachidonic acid-derived mediators in various cellular processes. The protocols outlined in these application notes provide a framework for utilizing this compound in cell culture-based experiments. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup. Careful consideration of appropriate controls, including a vehicle control, is essential for the accurate interpretation of results.
References
- 1. Effect of long-chain alkylamines on arachidonate metabolism in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. A phospholipase A2 inhibitor (Ro 31-4493) prevents protein loss associated with the calcium paradox in isolated guinea pig hearts without effect on contracture, calcium overload, or the currents through L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammation In Vitro Using Ro 31-4639
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-4639 is a potent inhibitor of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. By blocking PLA2, this compound prevents the release of arachidonic acid from membrane phospholipids, thereby inhibiting the production of downstream inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, arachidonic acid is essential for the activation of NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS) like superoxide in inflammatory cells. These characteristics make this compound a valuable tool for in vitro studies aimed at dissecting the role of PLA2 in inflammatory processes.
These application notes provide detailed protocols for utilizing this compound to investigate inflammation in vitro, with a focus on its effects on superoxide production and pro-inflammatory cytokine release in cellular models of inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the activity of phospholipase A2 (PLA2). This inhibition blocks the hydrolysis of membrane phospholipids into arachidonic acid. The reduction in available arachidonic acid has two major downstream consequences:
-
Inhibition of Eicosanoid Synthesis: Arachidonic acid is the precursor for the synthesis of potent pro-inflammatory lipid mediators, including prostaglandins (via cyclooxygenase, COX) and leukotrienes (via lipoxygenase, LOX). By limiting the substrate for these enzymes, this compound can effectively reduce the production of these inflammatory molecules.
-
Inhibition of NADPH Oxidase and Superoxide Production: The activation of NADPH oxidase, a multi-subunit enzyme complex responsible for the respiratory burst in phagocytic cells, is dependent on arachidonic acid. This compound has been shown to inhibit superoxide (O₂⁻) generation by preventing the PLA2-mediated release of arachidonic acid.[1][2]
The following diagram illustrates the signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified in studies on human neutrophil-derived cytoplasts stimulated with phorbol 12-myristate 13-acetate (PMA).
| Parameter | Value | Cell System | Stimulant | Reference |
| IC₅₀ (Superoxide Generation) | 1.5 µM | Human neutrophil-derived cytoplasts | PMA | [1][2] |
Experimental Protocols
The following protocols provide a framework for using this compound to study its anti-inflammatory effects in vitro. A common and robust model is the use of lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 1: Inhibition of Superoxide Production in PMA-Stimulated Neutrophils
This protocol is based on the published activity of this compound.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Human Neutrophils (isolated from fresh human blood)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Cytochrome c
-
Hanks' Balanced Salt Solution (HBSS)
-
Superoxide Dismutase (SOD)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the cells in HBSS.
-
Cell Plating: Seed the neutrophils in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in HBSS. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO). Incubate for 30 minutes at 37°C.
-
Assay Preparation: To each well, add cytochrome c (final concentration 50-100 µM). For a negative control, add SOD (final concentration 50 U/mL) to some wells to confirm that the measured reduction of cytochrome c is due to superoxide.
-
Stimulation: Add PMA (final concentration 100-200 ng/mL) to all wells except the unstimulated control.
-
Measurement: Immediately begin reading the absorbance at 550 nm every 1-2 minutes for 30-60 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of superoxide production by determining the change in absorbance over time. The amount of superoxide produced is proportional to the SOD-inhibitable reduction of cytochrome c. Plot the percentage of inhibition of superoxide production against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: Investigation of Anti-inflammatory Effects on LPS-Stimulated Macrophages
This protocol extends the use of this compound to a broader inflammatory model.
Cell Lines:
-
RAW 264.7 (murine macrophage-like)
-
THP-1 (human monocytic), differentiated into macrophages with PMA.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
MTT or other viability assay reagent
-
Griess Reagent for nitric oxide measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
Experimental Workflow:
Procedure:
-
Cell Culture and Plating: Culture macrophages in complete medium until they reach 80-90% confluency. Seed the cells in 96-well plates for viability and nitric oxide assays, and in 24- or 12-well plates for cytokine analysis. Allow the cells to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM). Include a vehicle control (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells. Incubate for 24 hours.
-
Endpoint Assays:
-
Cell Viability (MTT Assay): After the 24-hour incubation, assess cell viability to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. Perform the MTT assay according to the manufacturer's instructions.
-
Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Use the Griess reagent to measure the concentration of nitrite, a stable product of nitric oxide.
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's protocols.
-
Data Presentation
Results from the experiments can be presented in a clear, tabular format. Below are example tables for presenting the data.
Table 1: Effect of this compound on Cell Viability
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| LPS (1 µg/mL) | - | 98 ± 4.5 |
| This compound + LPS | 1 | 97 ± 5.1 |
| This compound + LPS | 10 | 95 ± 4.8 |
| This compound + LPS | 25 | 93 ± 5.5 |
Table 2: Effect of this compound on Inflammatory Mediators
| Treatment | Concentration (µM) | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 1.2 ± 0.3 | < 10 | < 5 |
| LPS (1 µg/mL) | - | 25.6 ± 2.1 | 3500 ± 250 | 1800 ± 150 |
| This compound + LPS | 1 | 20.1 ± 1.8 | 2800 ± 210 | 1500 ± 120 |
| This compound + LPS | 10 | 12.5 ± 1.1 | 1500 ± 130 | 800 ± 70 |
| This compound + LPS | 25 | 6.8 ± 0.7 | 750 ± 60 | 350 ± 40 |
(Note: Data in Tables 1 and 2 are hypothetical and for illustrative purposes only.)
Conclusion
This compound is a potent and specific tool for investigating the role of phospholipase A2 in inflammation. Its ability to inhibit superoxide generation and potentially other inflammatory pathways makes it a valuable compound for in vitro studies in immunology and drug discovery. The protocols outlined here provide a starting point for researchers to explore the anti-inflammatory properties of this compound in various cell-based models.
References
Application Notes and Protocols for Ro 31-4639 in Superoxide Generation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-4639 is a potent inhibitor of phospholipase A2 (PLA2), an enzyme crucial in the signaling cascade leading to the production of superoxide (O₂⁻) by NADPH oxidase in phagocytic cells like neutrophils.[1][2] The generation of superoxide is a key component of the innate immune response but is also implicated in the pathophysiology of various inflammatory diseases. Understanding the mechanisms of superoxide production and its inhibition is therefore of significant interest in drug discovery and development.
These application notes provide a comprehensive guide to utilizing this compound as a tool to investigate the role of PLA2 in superoxide generation. Included are its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathway and experimental workflow.
Mechanism of Action
This compound exerts its inhibitory effect on superoxide generation by targeting phospholipase A2. In response to stimuli such as phorbol 12-myristate 13-acetate (PMA), a signaling cascade is initiated that leads to the activation of PLA2. Activated PLA2 then catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid. Arachidonic acid is a critical component for the assembly and activation of the NADPH oxidase enzyme complex. By inhibiting PLA2, this compound prevents the release of arachidonic acid, thereby blocking the activation of NADPH oxidase and subsequent superoxide production.[1][3] This inhibitory effect can be reversed by the addition of exogenous arachidonic acid, confirming the specificity of this compound's action in this pathway.[1]
Quantitative Data
The inhibitory potency of this compound on superoxide generation has been quantified in studies using human neutrophil-derived cytoplasts. The following table summarizes the key data point.
| Parameter | Cell Type | Stimulant | Value | Reference |
| IC₅₀ | Human neutrophil-derived cytoplasts | PMA | 1.5 µM | [1][2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Experimental Protocols
The following protocols are adapted from established methods for measuring superoxide production in neutrophils.[4][5][6]
Materials
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Arachidonic Acid
-
Cytochrome c (from horse heart)
-
Superoxide dismutase (SOD)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Dimethyl sulfoxide (DMSO)
-
Ficoll-Paque or other density gradient medium for neutrophil isolation
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
Protocol 1: Inhibition of PMA-Stimulated Superoxide Production by this compound
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of erythrocytes.
-
Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in HBSS to achieve the desired final concentrations (e.g., a range from 0.1 µM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% in the assay.
-
Prepare a stock solution of PMA in DMSO. Dilute in HBSS to a working concentration that gives a final concentration of 100 ng/mL in the assay.
-
Prepare a solution of cytochrome c in HBSS at a concentration of 1 mg/mL.
-
Prepare a solution of SOD in HBSS at a concentration of 300 U/mL.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 50 µL of the neutrophil suspension.
-
Add 50 µL of HBSS containing this compound at various concentrations (or vehicle control - DMSO in HBSS).
-
Include control wells with 50 µL of HBSS containing SOD for determining the specificity of the assay.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the cytochrome c solution to each well.
-
Initiate the reaction by adding 50 µL of the PMA solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 550 nm every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of superoxide production by determining the change in absorbance over time. The amount of superoxide produced can be calculated using the extinction coefficient for the reduction of cytochrome c (ε = 21.1 mM⁻¹cm⁻¹).
-
Subtract the rate of the SOD-containing wells from the rates of the other wells to determine the SOD-inhibitable superoxide production.
-
Plot the percentage of inhibition of superoxide production against the concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Arachidonic Acid Rescue Experiment
-
Follow steps 1 and 2 from Protocol 1.
-
Assay Procedure:
-
To the wells of a 96-well plate, add 50 µL of the neutrophil suspension.
-
Add 50 µL of HBSS containing this compound at a concentration known to cause significant inhibition (e.g., 5-10 µM) or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the cytochrome c solution to each well.
-
To the "rescue" wells, add 25 µL of an arachidonic acid solution (e.g., to a final concentration of 10-50 µM). To the other wells, add 25 µL of HBSS.
-
Initiate the reaction by adding 25 µL of the PMA solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 550 nm kinetically.
-
-
Data Analysis:
-
Compare the rate of superoxide production in the wells containing this compound alone with those containing both this compound and arachidonic acid. A significant increase in superoxide production in the presence of arachidonic acid indicates a rescue of the inhibitory effect of this compound.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of phospholipase A2 and arachidonic acid in the activation of NADPH oxidase and subsequent superoxide generation. The protocols outlined above provide a framework for investigating the inhibitory effects of this compound and for exploring the underlying signaling pathways in a quantitative and reproducible manner. These studies can contribute to a better understanding of inflammatory processes and aid in the development of novel therapeutic agents.
References
- 1. Superoxide generation is inhibited by phospholipase A2 inhibitors. Role for phospholipase A2 in the activation of the NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 31-4639 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-4639 is a potent inhibitor of phospholipase A2 (PLA2) with an IC50 value of 1.5 µM.[1][2][3] PLA2 enzymes play a crucial role in various cellular processes, including inflammation and signal transduction, by catalyzing the hydrolysis of phospholipids to produce arachidonic acid and lysophospholipids. The inhibition of PLA2 makes this compound a valuable tool for investigating the roles of this enzyme in pathological conditions, particularly in the contexts of inflammation and cancer.
These application notes provide an overview of the known in vivo applications of this compound and detailed protocols for relevant animal models.
I. In Vivo Application: Ehrlich Ascites Tumor Model
This compound has been utilized in studies involving the Ehrlich ascites tumor (EAT) model in mice to investigate the role of PLA2 in tumor cell biology.[2][4] The EAT model is a rapidly growing, undifferentiated murine mammary adenocarcinoma that can be propagated in a liquid ascitic form in the peritoneal cavity of mice.[5][6]
A. Quantitative Data
Currently, publicly available literature does not provide specific quantitative data on the in vivo effects of this compound on tumor growth inhibition or specific changes in inflammatory markers in the EAT model. The primary reported use of this compound in this model was to demonstrate its ability to inhibit PLA2, which in turn dramatically reduced swelling-induced taurine efflux from the tumor cells.[2][4]
| Animal Model | Compound | Key Finding | Citation |
| Ehrlich Ascites Tumor (Mouse) | This compound | Directly inhibits phospholipase A2, leading to a dramatic reduction in swelling-induced taurine efflux. | [2][4] |
B. Experimental Protocol: Ehrlich Ascites Tumor Model
This protocol is a general guideline for establishing the EAT model, within which this compound can be administered to study its effects. The specific dosage and administration schedule for this compound would need to be optimized based on preliminary dose-finding studies.
Materials:
-
Ehrlich ascites tumor cells
-
Male Swiss albino mice (or other suitable strain)
-
Sterile phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
-
Syringes and needles (25-27 gauge)
-
This compound (to be dissolved in a suitable vehicle)
Procedure:
-
EAT Cell Propagation:
-
Maintain EAT cells by serial intraperitoneal (i.p.) passage in mice every 7-10 days.
-
Aspirate the ascitic fluid from a tumor-bearing mouse under sterile conditions.
-
Wash the cells with sterile PBS by centrifugation (e.g., 200 x g for 10 minutes).
-
Determine cell viability using the trypan blue exclusion method.[7]
-
-
Tumor Inoculation:
-
Resuspend the viable EAT cells in sterile PBS to a final concentration of approximately 1 x 10^7 cells/mL. A typical inoculum to induce ascitic tumor is 1 x 10^6 viable cells.[6]
-
Inject 0.1 mL of the cell suspension intraperitoneally into each experimental mouse.
-
-
This compound Administration (Hypothetical Protocol):
-
Vehicle Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final concentration in a vehicle appropriate for in vivo administration (e.g., saline or a mixture of saline, ethanol, and a surfactant). The final concentration of the organic solvent should be minimized and tested for toxicity in a control group.
-
Dosage: The optimal in vivo dose of this compound has not been reported in the available literature. A dose-finding study is recommended.
-
Administration: Administer this compound or the vehicle control to the mice via a selected route (e.g., intraperitoneal or oral administration) starting at a predetermined time point after tumor inoculation.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of tumor growth (e.g., abdominal swelling) and general health.
-
At the end of the study, euthanize the mice and collect ascitic fluid to measure tumor volume and cell count.
-
Further analysis can include measuring PLA2 activity, levels of inflammatory mediators (e.g., prostaglandins, leukotrienes), and the extent of taurine efflux from the isolated tumor cells.
-
C. Experimental Workflow Diagram
Ehrlich Ascites Tumor Model Workflow
II. Potential Application: In Vivo Models of Inflammation
Given that this compound is a potent PLA2 inhibitor, it has strong potential for use in various animal models of inflammation where PLA2 and its downstream products (e.g., prostaglandins and leukotrienes) are key mediators.
A. Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model of acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
This compound
-
Positive control (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week before the experiment.
-
Divide the animals into groups (e.g., vehicle control, this compound treated, positive control).
-
-
Drug Administration:
-
Administer this compound (at various doses) or the positive control (e.g., indomethacin, 10 mg/kg) by an appropriate route (e.g., i.p. or oral) 30-60 minutes before inducing inflammation.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
B. Signaling Pathway Diagram
PLA2 Inhibition in Inflammation
III. Pharmacokinetics
There is currently no publicly available in vivo pharmacokinetic data for this compound. Researchers planning to use this compound in vivo should consider conducting preliminary pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile in the chosen animal model. This information is crucial for designing effective dosing regimens.
Conclusion
This compound is a valuable research tool for studying the in vivo functions of phospholipase A2. While detailed in vivo studies are limited in the public domain, the information provided here on its application in the Ehrlich ascites tumor model and its potential use in inflammation models offers a starting point for researchers. It is highly recommended that investigators perform dose-response and pharmacokinetic studies to optimize the use of this compound in their specific animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of taurine transport in Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ehrlich ascites tumor as a tool in the development of compounds with immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Features and applications of Ehrlich tumor model in cancer studies: a literature review - Radulski - Translational Breast Cancer Research [tbcr.amegroups.org]
- 7. Radiotherapeutic response of Ehrlich ascites tumor cells perfused in agarose gel threads and implanted in mice. A 31P MR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
recommended working concentration of Ro 31-4639
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-4639 is a potent inhibitor of phospholipase A2 (PLA2), a critical enzyme family involved in numerous physiological and pathological processes.[1][2] PLA2 enzymes catalyze the hydrolysis of the sn-2 position of membrane glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. These products are precursors to a wide array of bioactive lipid mediators, such as prostaglandins and leukotrienes, which are key players in inflammation, signal transduction, and host defense. By blocking PLA2 activity, this compound serves as a valuable tool for investigating the roles of PLA2-mediated signaling pathways in various cellular and disease models.
Initial confusion with Protein Kinase C (PKC) inhibition arose due to its structural relation to other compounds in the "Ro 31-" series, which are established PKC inhibitors. However, while one early report mentioned potential PKC inhibitory activity, this compound is predominantly characterized and utilized as a PLA2 inhibitor.[3]
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₄O₃S |
| Molecular Weight | 408.50 g/mol |
| CAS Number | 125131-65-9 |
| Appearance | Solid powder |
| Storage | Store at -20°C for long-term storage. Stock solutions can be prepared in DMSO. |
Quantitative Data Summary
The primary target of this compound is Phospholipase A2. The following tables summarize the available quantitative data for its inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound against Phospholipase A2
| Target | Assay System | IC₅₀ | Reference(s) |
| Phospholipase A2 (general) | Not specified | 1.5 µM | [1][2] |
| Phospholipase A2 | Ram Sperm Sonicates | Dose-dependent inhibition observed | [4] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Type | Assay | Effect | Effective Concentration / IC₅₀ | Reference(s) |
| Human Neutrophil-derived Cytoplasts | Superoxide (O₂⁻) Generation (PMA-stimulated) | Inhibition | 1.5 µM (IC₅₀) | [2][5] |
| Human T-lymphocytes | Mitogen-stimulated Inositol Lipid Breakdown | Inhibition | 25 µM | [6] |
| NIH3T3 Mouse Fibroblasts | Swelling-induced Taurine Efflux | Inhibition | Concentration not specified, but effective in blocking the pathway | [1] |
Note: There is a lack of publicly available data on the isoform-specific inhibition of PLA2 and a comprehensive selectivity profile against a panel of Protein Kinase C isoforms for this compound.
Signaling Pathways
This compound acts by inhibiting Phospholipase A2, a key enzyme at the head of a major signaling cascade. The diagram below illustrates the canonical PLA2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are representative protocols for assays where this compound has been or could be effectively utilized.
Protocol 1: Inhibition of Superoxide Generation in Neutrophils
This protocol is adapted from studies on the role of PLA2 in NADPH oxidase activation in neutrophil cytoplasts.[2][5]
Objective: To measure the inhibitory effect of this compound on phorbol 12-myristate 13-acetate (PMA)-stimulated superoxide (O₂⁻) generation.
Materials:
-
Human neutrophils or neutrophil-derived cytoplasts
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cytochrome c (from horse heart)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound (stock solution in DMSO)
-
Superoxide dismutase (SOD)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh blood using a standard density gradient centrifugation method. Prepare neutrophil-derived cytoplasts if required by the specific experimental design. Resuspend cells in HBSS at a final concentration of 2 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell suspension (1 x 10⁵ cells).
-
50 µL of Cytochrome c solution (final concentration 100 µM).
-
1 µL of this compound at various concentrations (e.g., 0.1 µM to 50 µM final concentration) or DMSO as a vehicle control. For a negative control, add SOD (final concentration 300 units/mL).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to equilibrate with the cells.
-
Stimulation: Add 10 µL of PMA solution (final concentration typically 100 ng/mL) to each well to initiate superoxide production.
-
Measurement: Immediately begin monitoring the change in absorbance at 550 nm every 1-2 minutes for a total of 30-60 minutes at 37°C. The reduction of cytochrome c by superoxide results in an increase in absorbance.
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (ΔA550/min) for each condition.
-
The SOD-inhibitable rate is the difference between the rates in the absence and presence of SOD.
-
Plot the percentage of inhibition of the SOD-inhibitable rate against the concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Arachidonic Acid Release Assay
This is a general protocol to measure the effect of this compound on arachidonic acid (AA) release from cultured cells.
Objective: To quantify the inhibition of stimulus-induced arachidonic acid release by this compound.
Materials:
-
Adherent cells of interest (e.g., endothelial cells, macrophages)
-
Cell culture medium (e.g., DMEM) with serum
-
[³H]Arachidonic Acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Stimulant of choice (e.g., ATP, bradykinin, calcium ionophore A23187)
-
This compound (stock solution in DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling:
-
Plate cells in 24-well plates and grow to near confluence.
-
Label the cells by incubating them overnight (18-24 hours) in culture medium containing 0.2-0.5 µCi/mL of [³H]Arachidonic Acid. This allows for the incorporation of the radiolabel into membrane phospholipids.
-
-
Wash: On the day of the experiment, wash the cells three times with culture medium containing 1 mg/mL fatty acid-free BSA to remove unincorporated [³H]AA.
-
Inhibitor Pre-incubation: Add 0.5 mL of fresh medium (with BSA) containing the desired concentrations of this compound or DMSO vehicle to the wells. Incubate at 37°C for 30-60 minutes.
-
Stimulation: Add the chosen stimulus to the wells at its optimal concentration. Incubate for the desired time period (typically 5-30 minutes) at 37°C.
-
Sample Collection: After stimulation, carefully collect the supernatant (medium) from each well.
-
Quantification:
-
Add an appropriate volume of the collected supernatant to a scintillation vial containing scintillation cocktail.
-
To determine the total incorporated radioactivity, lyse the cells remaining in the wells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) and transfer the lysate to a scintillation vial.
-
Measure the radioactivity (counts per minute, CPM) in all vials using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]AA release for each condition: (% Release) = [CPM in Supernatant / (CPM in Supernatant + CPM in Cell Lysate)] * 100.
-
Normalize the results to the stimulated control (no inhibitor) to determine the percent inhibition for each concentration of this compound.
-
In Vivo Applications
Currently, there is a lack of published data regarding the use of this compound in in vivo animal models. Researchers planning to use this compound in vivo should conduct preliminary studies to determine appropriate dosage, administration route, and potential toxicity.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO for in vitro experiments. Ensure the final concentration of DMSO in the assay does not exceed 0.1-0.5% to avoid solvent-induced artifacts.
-
Selectivity: While this compound is a potent PLA2 inhibitor, it is good practice to include appropriate controls. The historical note of potential PKC activity suggests that in complex systems, comparing its effects with more selective PKC inhibitors (like Gö 6983) or activators could help delineate the specific pathways involved.
-
Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases. It is crucial to perform dose-response experiments to identify the optimal concentration range that provides specific inhibition of PLA2.
-
PLA2 Isoform Specificity: The available data does not specify the selectivity of this compound for different PLA2 isoforms (e.g., cPLA₂, sPLA₂, iPLA₂). The experimental outcome may depend on the predominant PLA2 isoforms expressed in the chosen cell type.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of phospholipase A2. With a potent IC₅₀ of 1.5 µM for PLA2, it can be effectively used in a variety of cellular assays to probe the consequences of inhibiting arachidonic acid release and the subsequent production of downstream lipid mediators. Careful experimental design, including appropriate dose-response curves and controls, will ensure the generation of robust and interpretable data. Further research is needed to characterize its in vivo efficacy and its inhibitory profile against specific PLA2 and PKC isoforms.
References
Application Notes and Protocols for Ro 31-4639 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Ro 31-4639, a potent phospholipase A2 inhibitor. The information herein is intended to ensure accurate and reproducible experimental results by providing standardized procedures for laboratory use. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.
Introduction
This compound is a small molecule inhibitor of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from membrane phospholipids. With an IC50 of 1.5 μM, this compound is a valuable tool for studying the role of PLA2 in various physiological and pathological processes. Accurate preparation of a stable stock solution is the first critical step in any in vitro or in vivo experiment utilizing this compound. This protocol outlines the necessary steps to achieve a reliable and consistent stock solution.
Quantitative Data Summary
For ease of reference and calculation, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₄₆BrNO |
| Molecular Weight | 408.50 g/mol |
| CAS Number | 125131-65-9 |
| Purity | ≥90% |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Recommended Storage (Solid) | -20°C |
| Recommended Storage (Stock Solution) | -80°C (stable for up to 6 months) |
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber, polypropylene or glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial containing this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile, amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.085 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 408.5 g/mol x 1000 mg/g = 4.085 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM stock solution from 4.085 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber polypropylene vials to minimize freeze-thaw cycles. Store the aliquots at -80°C.
-
Working Solution Preparation: When needed, thaw a single aliquot of the stock solution at room temperature. Further dilute the stock solution with the appropriate cell culture medium or buffer to the desired final working concentration immediately before use. Do not store diluted aqueous solutions for extended periods.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving phospholipase A2 and the experimental workflow for preparing the this compound stock solution.
Investigating Signal Transduction with Ro 31-4639: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 31-4639 is a potent pharmacological agent primarily recognized for its inhibitory activity against phospholipase A2 (PLA2), a critical enzyme in the production of lipid second messengers. It also exhibits some inhibitory effects on Protein Kinase C (PKC). This document provides detailed application notes and experimental protocols for utilizing this compound to investigate signal transduction pathways, particularly those involving PLA2 and its downstream effects. The provided methodologies cover key assays for assessing its impact on enzyme activity, cellular responses, and signaling cascades.
Mechanism of Action
This compound is a potent inhibitor of phospholipase A2 (PLA2) with a reported IC50 of 1.5 μM.[1] PLA2 enzymes are responsible for hydrolyzing the sn-2 position of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of various eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation and other physiological processes. By inhibiting PLA2, this compound can effectively block the production of these inflammatory mediators.
Some studies have also indicated that this compound possesses some inhibitory activity against Protein Kinase C (PKC), a family of kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis.[2] This dual activity should be considered when interpreting experimental results.
Signaling Pathway of PLA2 Inhibition by this compound
Caption: Inhibition of the PLA2 signaling pathway by this compound.
Quantitative Data Summary
| Parameter | Value | Target | Cell/System | Reference |
| IC50 | 1.5 µM | Phospholipase A2 (PLA2) | Not specified | [1] |
| IC50 | 1.5 µM | Superoxide (O2.-) generation | Human neutrophil-derived cytoplasts | [1] |
Experimental Protocols
Phospholipase A2 (PLA2) Inhibition Assay
This protocol is a general guideline for an in vitro assay to determine the inhibitory effect of this compound on PLA2 activity. A common method is the indirect hemolytic assay on agarose-erythrocyte-egg yolk gel plates.
Materials:
-
This compound
-
Purified PLA2 enzyme (e.g., from snake venom or recombinant)
-
Substrate: Lecithin (phosphatidylcholine)
-
Agarose
-
Washed erythrocytes
-
Egg yolk emulsion
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl2 and NaCl)
-
96-well microplate
Procedure:
-
Prepare Agarose-Erythrocyte-Egg Yolk Plates:
-
Prepare a 1% agarose solution in assay buffer and heat to dissolve.
-
Cool the agarose to 45-50°C.
-
Add washed erythrocytes and egg yolk emulsion to the agarose solution and mix gently.
-
Pour the mixture into petri dishes and allow it to solidify.
-
Create wells in the gel using a puncher.
-
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of PLA2 enzyme in assay buffer.
-
-
Assay:
-
Pre-incubate the PLA2 enzyme with various concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at room temperature.
-
Add the enzyme-inhibitor mixture to the wells in the agarose plates.
-
Incubate the plates at 37°C for a defined period (e.g., 18-24 hours).
-
-
Data Analysis:
-
PLA2 activity will result in a clear zone of hemolysis around the well due to the breakdown of lecithin and subsequent lysis of erythrocytes.
-
Measure the diameter of the hemolytic zone.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow for PLA2 Inhibition Assay
Caption: Workflow for determining PLA2 inhibition by this compound.
Superoxide Generation Assay in Neutrophils
This protocol describes the measurement of superoxide (O2.-) generation in phorbol 12-myristate 13-acetate (PMA)-stimulated neutrophils or neutrophil-derived cytoplasts, and the inhibitory effect of this compound. The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
Materials:
-
This compound
-
Human neutrophils or neutrophil-derived cytoplasts
-
Phorbol 12-myristate 13-acetate (PMA)
-
Cytochrome c
-
Superoxide dismutase (SOD)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils from fresh blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).
-
Resuspend the purified neutrophils in HBSS.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Neutrophil suspension
-
Cytochrome c solution
-
This compound at various concentrations (or vehicle control)
-
For control wells to confirm superoxide-specificity, add SOD.
-
-
-
Stimulation and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding PMA to each well (except for unstimulated controls).
-
Immediately begin monitoring the change in absorbance at 550 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve.
-
The SOD-inhibitable portion of the rate represents superoxide generation.
-
Calculate the percentage inhibition of superoxide generation by this compound at each concentration relative to the PMA-stimulated control.
-
Determine the IC50 value from a dose-response curve.
-
Inositol Lipid Breakdown Assay in T Lymphocytes
This protocol outlines a method to investigate the effect of this compound on mitogen-stimulated inositol lipid breakdown in T lymphocytes. This is typically measured by quantifying the accumulation of radiolabeled inositol phosphates.
Materials:
-
This compound
-
Human T lymphocytes
-
myo-[3H]inositol
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3 antibody)
-
Lithium chloride (LiCl)
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Culture T lymphocytes in inositol-free medium supplemented with myo-[3H]inositol for 18-24 hours to label the cellular phosphoinositide pools.
-
-
Inhibition and Stimulation:
-
Wash the labeled cells to remove unincorporated [3H]inositol.
-
Resuspend the cells in a buffer containing LiCl (to inhibit inositol monophosphatase and allow accumulation of inositol phosphates).
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with a mitogen (e.g., PHA) for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold TCA.
-
Centrifuge to pellet the precipitated protein.
-
Wash the supernatant with diethyl ether to remove TCA.
-
-
Separation and Quantification:
-
Apply the aqueous phase to a Dowex AG1-X8 column.
-
Wash the column to remove free inositol.
-
Elute the total inositol phosphates with a high concentration of ammonium formate/formic acid.
-
Measure the radioactivity of the eluate using a scintillation counter.
-
-
Data Analysis:
-
Compare the amount of [3H]inositol phosphates in this compound-treated cells to the mitogen-stimulated control to determine the extent of inhibition.
-
Cell Viability Assay
It is crucial to assess whether the observed effects of this compound are due to specific pathway inhibition or general cytotoxicity. A standard MTT or XTT assay can be used for this purpose.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.
-
For XTT: Add the XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the concentration of this compound to determine any cytotoxic effects.
-
Concluding Remarks
This compound serves as a valuable tool for dissecting the roles of PLA2 and, to some extent, PKC in various signal transduction pathways. The protocols provided herein offer a framework for investigating its effects on enzyme activity and cellular functions. Researchers should carefully consider the potential dual inhibitory activity of this compound and may need to employ additional specific inhibitors or genetic approaches to confirm the precise signaling pathways involved in their experimental system. As with any pharmacological inhibitor, it is essential to perform dose-response and cytotoxicity experiments to ensure the observed effects are specific and not due to off-target or toxic effects.
References
Application Notes and Protocols: Ro 31-4639 for the Inhibition of Eicosanoid Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-4639 is a potent inhibitor of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade responsible for the liberation of arachidonic acid from membrane phospholipids.[1] By blocking PLA2, this compound effectively curtails the production of downstream eicosanoids, including prostaglandins and leukotrienes, which are key mediators of inflammation, pain, and various other physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound as a tool to investigate the role of PLA2 and eicosanoid signaling in various biological systems.
Chemical Properties and Potency
This compound is a selective inhibitor of the Ca2+-dependent phospholipase A2.[2][3] Its inhibitory activity has been characterized in various cell-based and in vitro assays.
| Parameter | Value | Reference |
| Target | Phospholipase A2 (PLA2) | [1] |
| IC50 | 1.5 µM | [1][4] |
| Mechanism | Inhibition of Ca2+-dependent PLA2 | [2][3] |
Signaling Pathway of Eicosanoid Production and Inhibition by this compound
The production of eicosanoids is initiated by the release of arachidonic acid from the cell membrane, a step catalyzed by phospholipase A2. This compound directly inhibits this initial step, thereby preventing the entire downstream cascade.
References
Application Notes and Protocols for Ro 31-4639 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular effects of Ro 31-4639, a potent inhibitor of phospholipase A2 (PLA2). The included protocols offer detailed methodologies for studying its impact on key cellular signaling pathways.
Introduction
This compound is a long-chain alkylamine that functions as a potent inhibitor of phospholipase A2 (PLA2), a critical enzyme in cellular signaling and inflammation.[1] PLA2 catalyzes the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor for various pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2, this compound effectively modulates downstream inflammatory and signaling cascades. These notes detail its effects on arachidonic acid metabolism, superoxide generation, taurine efflux, and inositol phosphate signaling.
Cellular Effects of this compound
Treatment with this compound elicits several significant cellular responses, primarily stemming from its inhibition of PLA2.
Inhibition of Arachidonic Acid Metabolism in Macrophages
This compound has been shown to inhibit the release of arachidonic acid and its subsequent conversion into downstream metabolites in a concentration-dependent manner in liver macrophages stimulated with zymosan.[1] This inhibition directly impacts the production of eicosanoids, including prostaglandins and thromboxanes, which are key mediators of inflammation. The compound also affects the uptake and incorporation of exogenous arachidonate into cellular membranes.[1]
Inhibition of Superoxide Generation in Neutrophils
In human neutrophil-derived cytoplasts, this compound potently inhibits the generation of superoxide (O₂⁻) stimulated by phorbol 12-myristate 13-acetate (PMA).[2] This effect is attributed to the inhibition of PLA2, as the addition of arachidonic acid can restore superoxide generation. This suggests that PLA2-mediated release of arachidonic acid is a necessary step for the activation and maintenance of the NADPH oxidase complex responsible for the respiratory burst.[2]
Reduction of Swelling-Induced Taurine Efflux
This compound dramatically reduces the efflux of taurine from cells, such as Ehrlich ascites tumor cells, when activated by cell swelling under hypotonic conditions.[3] This effect is linked to the inhibition of PLA2, which is believed to be an upstream event in the signaling cascade that leads to the opening of volume-sensitive taurine efflux channels.[3]
Modulation of Inositol Phosphate Signaling in T-Lymphocytes
Studies in T-lymphocytes have indicated that this compound can influence mitogen-stimulated inositol lipid breakdown. This suggests that PLA2 activity may play a role in the signal transduction pathways initiated by T-cell receptor activation.
Quantitative Data Summary
The following table summarizes the quantitative data available for the inhibitory effects of this compound.
| Cellular Effect | Cell Type | Stimulus | IC₅₀ | Reference(s) |
| Superoxide (O₂⁻) Generation | Human Neutrophil Cytoplasts | Phorbol 12-myristate 13-acetate (PMA) | 1.5 µM | [2][4] |
Signaling Pathways and Experimental Workflows
Arachidonic Acid Metabolism and Eicosanoid Production
Caption: Inhibition of the Arachidonic Acid Cascade by this compound.
NADPH Oxidase Activation and Superoxide Generation
Caption: this compound Blocks Superoxide Production via PLA2 Inhibition.
Swelling-Induced Taurine Efflux Pathway
Caption: this compound Attenuates Swelling-Induced Taurine Efflux.
Experimental Protocols
Protocol 1: Inhibition of Zymosan-Induced Arachidonic Acid Release in Macrophages
This protocol is designed to quantify the inhibitory effect of this compound on the release of arachidonic acid from macrophages.
Materials:
-
Murine peritoneal or cultured macrophages (e.g., RAW 264.7)
-
[³H]Arachidonic acid
-
Culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Zymosan A
-
This compound
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding and Labeling:
-
Seed macrophages in 24-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Label the cells by incubating with [³H]arachidonic acid (0.5 µCi/ml) in culture medium for 18-24 hours.
-
-
Cell Washing:
-
Gently wash the cells three times with warm PBS to remove unincorporated [³H]arachidonic acid.
-
-
Inhibitor Pre-incubation:
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control in serum-free medium for 30 minutes at 37°C.
-
-
Stimulation:
-
Add zymosan A (e.g., 100 µg/ml) to the wells to stimulate arachidonic acid release.
-
Incubate for the desired time (e.g., 60 minutes) at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Add scintillation cocktail to the supernatant and measure the radioactivity using a scintillation counter to quantify the released [³H]arachidonic acid.
-
Lyse the cells in the wells with a lysis buffer (e.g., 0.1% SDS) and measure the radioactivity to determine the amount of [³H]arachidonic acid remaining in the cells.
-
-
Data Analysis:
-
Calculate the percentage of arachidonic acid release for each condition: (cpm in supernatant / (cpm in supernatant + cpm in cell lysate)) * 100.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀.
-
Protocol 2: Inhibition of PMA-Stimulated Superoxide Generation in Neutrophils
This protocol measures the effect of this compound on the production of superoxide by neutrophils using the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
Materials:
-
Human neutrophils, freshly isolated
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cytochrome c (from horse heart)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Superoxide dismutase (SOD)
-
96-well plate and spectrophotometer
Procedure:
-
Neutrophil Preparation:
-
Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method.
-
Resuspend the cells in HBSS at a concentration of 2 x 10⁶ cells/ml.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µl of cytochrome c solution (1 mg/ml in HBSS)
-
Control wells: 10 µl HBSS
-
SOD control wells: 10 µl SOD (300 U/ml in HBSS)
-
Test wells: 10 µl of this compound at various concentrations
-
-
Add 50 µl of the neutrophil suspension to each well.
-
-
Inhibitor Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Stimulation:
-
Add 10 µl of PMA (e.g., 1 µM in HBSS) to each well to initiate superoxide production.
-
-
Measurement:
-
Immediately begin reading the absorbance at 550 nm every minute for 15-30 minutes using a plate reader with kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (change in absorbance per minute).
-
Determine the SOD-inhibitable rate by subtracting the rate in the presence of SOD from the rate in its absence.
-
Calculate the percentage of inhibition by this compound at each concentration and determine the IC₅₀.
-
Protocol 3: Inhibition of Swelling-Induced Taurine Efflux
This protocol assesses the effect of this compound on the release of taurine from cells subjected to hypotonic stress.
Materials:
-
Ehrlich ascites tumor cells or another suitable cell line
-
[³H]Taurine
-
Isotonic buffer (e.g., 300 mOsm)
-
Hypotonic buffer (e.g., 150 mOsm)
-
This compound
-
Scintillation counter
Procedure:
-
Cell Loading:
-
Incubate the cells with [³H]taurine (1 µCi/ml) in isotonic buffer for 60-120 minutes at 37°C to allow for uptake.
-
-
Washing:
-
Wash the cells three times with ice-cold isotonic buffer to remove extracellular [³H]taurine.
-
-
Inhibitor Pre-incubation:
-
Resuspend the cells in isotonic buffer containing various concentrations of this compound or vehicle and incubate for 15 minutes at room temperature.
-
-
Induction of Swelling and Efflux:
-
Initiate taurine efflux by resuspending the cells in hypotonic buffer containing the same concentrations of this compound.
-
Take aliquots of the cell suspension at various time points (e.g., 0, 2, 5, 10, 15 minutes).
-
-
Sample Processing:
-
Separate the cells from the supernatant by centrifugation.
-
Measure the radioactivity in the supernatant and the cell pellet using a scintillation counter.
-
-
Data Analysis:
-
Calculate the fractional efflux of [³H]taurine at each time point: (cpm in supernatant at time t) / (total cpm at time 0).
-
Plot the fractional efflux over time for each concentration of this compound to determine the inhibitory effect.
-
Protocol 4: Inhibition of Mitogen-Stimulated Inositol Phosphate Generation in T-Lymphocytes
This protocol measures the impact of this compound on the production of inositol phosphates in T-lymphocytes following mitogenic stimulation.
Materials:
-
Human peripheral blood lymphocytes or a T-cell line (e.g., Jurkat)
-
[³H]myo-inositol
-
RPMI 1640 medium
-
Phytohemagglutinin (PHA) or anti-CD3 antibody
-
This compound
-
Dowex AG1-X8 resin
-
Scintillation counter
Procedure:
-
Cell Labeling:
-
Incubate T-lymphocytes (10 x 10⁶ cells/ml) in inositol-free RPMI with [³H]myo-inositol (10 µCi/ml) for 18-24 hours.
-
-
Washing and Resuspension:
-
Wash the cells twice with medium to remove unincorporated label and resuspend in fresh medium.
-
-
Inhibitor Pre-incubation:
-
Pre-incubate the cells with this compound or vehicle for 30 minutes at 37°C.
-
-
Stimulation:
-
Stimulate the cells with a mitogen (e.g., PHA, 10 µg/ml) for a specified time (e.g., 30 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold trichloroacetic acid (TCA) to a final concentration of 5%.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Wash the supernatant with water-saturated diethyl ether to remove TCA.
-
-
Separation of Inositol Phosphates:
-
Apply the aqueous extract to a Dowex AG1-X8 column (formate form).
-
Elute different inositol phosphate fractions with increasing concentrations of ammonium formate/formic acid.
-
-
Quantification:
-
Measure the radioactivity of each eluted fraction using a scintillation counter.
-
-
Data Analysis:
-
Compare the levels of [³H]inositol phosphates in this compound-treated cells to control cells to determine the extent of inhibition.
-
References
- 1. The requirement for phospholipase A2 for activation of the assembled NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volume-sensitive taurine transport in bovine articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ro 31-4639 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for information regarding the solubility, handling, and use of the phospholipase A2 (PLA2) inhibitor, Ro 31-4639.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing solubility issues with this compound in DMSO, please refer to our troubleshooting guide below. Common reasons for poor solubility include the quality of the DMSO and the concentration of the solution.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of phospholipase A2 (PLA2). By inhibiting PLA2, it prevents the hydrolysis of membrane phospholipids, which in turn blocks the release of arachidonic acid. This ultimately downregulates the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.
Troubleshooting Guide: Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | 1. Hygroscopic DMSO: DMSO readily absorbs water from the atmosphere, which can reduce its solvating power for certain compounds. 2. Low Temperature: The compound may require thermal energy to dissolve. 3. High Concentration: The desired concentration may exceed the solubility limit of the compound in DMSO. | 1. Use fresh, anhydrous DMSO. 2. Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution. Ensure the compound is stable at the temperature used. 3. Try preparing a more dilute stock solution. |
| Precipitation upon dilution in aqueous buffer | 1. Low Aqueous Solubility: The compound is likely less soluble in aqueous solutions than in pure DMSO. 2. Rapid Dilution: Adding the DMSO stock solution too quickly to the aqueous buffer can cause the compound to precipitate out. | 1. Ensure the final concentration in the aqueous buffer is below the compound's aqueous solubility limit. It may be necessary to perform serial dilutions. 2. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in DMSO
This protocol provides a general guideline for preparing a stock solution of this compound. The final concentration should be optimized based on experimental needs and the compound's solubility.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolve: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound.
Ro 31-4639 stability and storage conditions
This technical support center provides guidance on the stability and storage of Ro 31-4639 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Troubleshooting Guide
| Issue | Question | Possible Cause | Suggested Solution |
| Inconsistent experimental results | My experimental results using this compound are not reproducible. Could this be a stability issue? | Improper storage of the solid compound or stock solution, multiple freeze-thaw cycles of the stock solution, or degradation of the compound in the experimental buffer. | - Ensure the solid compound is stored as recommended. - Prepare fresh stock solutions for each experiment or aliquot single-use portions to avoid freeze-thaw cycles. - Verify the compatibility of your experimental buffer with this compound. Prepare fresh dilutions in your experimental buffer immediately before use. |
| Loss of compound activity | I suspect my this compound has lost its inhibitory activity. How can I check this? | Degradation of the compound due to improper storage or handling. | - Run a positive control experiment with a freshly prepared solution from a new vial of this compound. - Compare the activity of the suspected degraded solution with the fresh solution in a standard phospholipase A2 activity assay. |
| Precipitate formation in stock solution | I'm observing a precipitate in my this compound stock solution after storage. What should I do? | The compound may have limited solubility or stability in the chosen solvent over time, especially at lower temperatures. | - Gently warm the solution and vortex to see if the precipitate redissolves. - If the precipitate does not redissolve, it is recommended to discard the solution and prepare a fresh one. - Consider preparing smaller volumes of stock solution more frequently. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: Based on available vendor information, solid this compound should be stored under the following conditions. However, it is crucial to always consult the Certificate of Analysis provided with your specific lot for the most accurate storage recommendations.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: While specific vendor datasheets do not provide a universal solvent, compounds of similar structure are often soluble in organic solvents such as DMSO or ethanol. It is recommended to perform a small-scale solubility test with your solvent of choice.
Q3: How should I store this compound stock solutions?
A3: For optimal stability, it is best practice to prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. The long-term stability of this compound in solution has not been extensively reported in publicly available literature.
Q4: Is this compound sensitive to light or air?
A4: There is no specific information available regarding the light or air sensitivity of this compound. As a general precaution for all research compounds, it is advisable to store solutions in amber vials or tubes protected from light and to keep containers tightly sealed to minimize exposure to air.
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been detailed in the available scientific literature. As with many organic molecules, hydrolysis and oxidation are potential degradation routes, especially in aqueous solutions or with prolonged exposure to air.
Storage Conditions Summary
| Form | Recommended Storage Temperature | Additional Recommendations |
| Solid (Powder) | Room temperature (in the continental US; may vary elsewhere)[1] | Store in a dry, well-ventilated place. Keep container tightly closed. |
| Stock Solution | -20°C or -80°C (General best practice) | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
Disclaimer: The storage information is based on publicly available data and general laboratory practices. Always refer to the Certificate of Analysis provided by the supplier for lot-specific storage instructions.
Experimental Protocols
Best Practice Protocol for Handling and Storing this compound
This protocol provides a general guideline for the handling and storage of this compound to maximize its stability and ensure experimental reproducibility.
1. Receiving and Initial Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the solid compound as recommended on the product datasheet and Certificate of Analysis, typically at room temperature in a dry location.
2. Preparation of Stock Solutions:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent such as DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Use high-purity, anhydrous grade solvent for the best stability of the stock solution.
3. Storage of Stock Solutions:
-
For immediate use, the stock solution can be kept at 4°C for a short period (not to exceed 24 hours).
-
For long-term storage, aliquot the stock solution into small, single-use volumes in tightly sealed, light-protected (e.g., amber) vials.
-
Store the aliquots at -20°C or preferably at -80°C.
4. Use in Experiments:
-
When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.
-
Prepare further dilutions in your aqueous experimental buffer immediately before conducting your experiment.
-
Avoid storing the compound in aqueous solutions for extended periods, as this may lead to hydrolysis.
-
Do not re-freeze any unused portion of a thawed aliquot.
Visual Guides
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision tree for proper storage and handling of this compound.
References
potential off-target effects of Ro 31-4639
This technical support center provides researchers, scientists, and drug development professionals with information on the potential off-target effects of Ro 31-4639. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound?
The primary and most well-documented off-target effect of this compound is the inhibition of phospholipase A2 (PLA2).[1][2] This is a significant consideration for researchers, as PLA2 is a key enzyme in cellular signaling, responsible for the release of arachidonic acid from membrane phospholipids.
Q2: What is the mechanism of this off-target inhibition?
This compound acts as a potent inhibitor of PLA2.[1] By blocking the activity of this enzyme, it prevents the hydrolysis of phospholipids, which in turn reduces the liberation of arachidonic acid. Arachidonic acid is a precursor to a wide range of bioactive lipids, including prostaglandins and leukotrienes, which are involved in inflammation and other physiological processes.
Q3: What are the downstream consequences of PLA2 inhibition by this compound?
The inhibition of PLA2 by this compound can lead to several downstream effects, including:
-
Reduced Superoxide Generation: In human neutrophils, this compound has been shown to inhibit phorbol 12-myristate 13-acetate (PMA)-stimulated superoxide generation with an IC50 of 1.5 µM.[2] This effect can be reversed by the addition of exogenous arachidonic acid, indicating that it is a direct consequence of PLA2 inhibition.[2]
-
Altered Arachidonic Acid Metabolism: In macrophages, this compound inhibits the release of arachidonic acid and its subsequent conversion into thromboxane, prostaglandin E2, and prostaglandin D2.[3]
-
Effects on Lipid Uptake: The compound has also been observed to affect the uptake and incorporation of exogenous arachidonic acid into the membrane lipids of macrophages.[3]
Q4: Does this compound affect other signaling pathways?
While the primary off-target effect is on the PLA2 pathway, one study noted that this compound does not appear to influence the generation of superoxide or the formation of inositol phosphates in macrophages.[3] However, its effects on mitogen-stimulated inositol lipid breakdown in T lymphocytes have been reported, suggesting potential for broader effects on signaling cascades in certain cell types.
Troubleshooting Guide
This guide is intended to help researchers troubleshoot experiments where this compound may be causing unexpected off-target effects.
| Observed Issue | Potential Cause (related to off-target effects) | Suggested Troubleshooting Steps |
| Unexpected decrease in inflammatory responses (e.g., reduced prostaglandin levels). | This compound is inhibiting PLA2, leading to decreased production of arachidonic acid and its inflammatory metabolites. | 1. Confirm PLA2 Inhibition: Perform a PLA2 activity assay in your experimental system in the presence and absence of this compound. 2. Rescue Experiment: Add exogenous arachidonic acid to your system to see if it restores the inflammatory phenotype. This can help confirm that the observed effect is due to PLA2 inhibition. 3. Use an Alternative Inhibitor: If the off-target effect is confounding your results, consider using a structurally different inhibitor of your primary target that does not inhibit PLA2. |
| Altered cellular redox state or unexpected antioxidant effects. | The inhibition of NADPH oxidase-dependent superoxide generation by this compound, secondary to PLA2 inhibition, may be altering the cellular redox environment. | 1. Measure Superoxide Production: Use a specific assay (e.g., cytochrome c reduction or a fluorescent probe) to quantify superoxide levels in the presence of this compound. 2. Arachidonic Acid Rescue: Determine if the addition of exogenous arachidonic acid can restore superoxide production in your system. |
| Changes in cell membrane composition or lipid metabolism. | This compound's effect on the uptake and incorporation of arachidonic acid into membrane lipids could be altering membrane properties and function. | 1. Lipidomic Analysis: Perform lipidomic analysis to assess changes in the lipid profile of your cells treated with this compound. 2. Functional Membrane Assays: Conduct assays to evaluate membrane fluidity or the function of membrane-dependent processes that might be affected. |
Quantitative Data Summary
| Parameter | Value | Cell System | Reference |
| IC50 for inhibition of superoxide generation | 1.5 µM | Human neutrophil-derived cytoplasts | [2] |
Experimental Protocols
Key Experiment: Phospholipase A2 (PLA2) Activity Assay
This protocol provides a general method to assess the inhibitory effect of this compound on PLA2 activity.
Principle: This assay measures the release of a fluorescently labeled fatty acid from a phospholipid substrate by PLA2. The increase in fluorescence is proportional to PLA2 activity.
Materials:
-
PLA2 enzyme (e.g., from bee venom or a recombinant source)
-
Fluorescent PLA2 substrate (e.g., NBD-C6-HPC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM CaCl2)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions in assay buffer.
-
Prepare the PLA2 enzyme solution in assay buffer.
-
Prepare the fluorescent PLA2 substrate solution in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
x µL of assay buffer
-
y µL of this compound dilution (or DMSO for control)
-
z µL of PLA2 enzyme solution
-
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add w µL of the fluorescent PLA2 substrate to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 460/534 nm for NBD-C6-HPC) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value.
-
Visualizations
Caption: Inhibition of the Phospholipase A2 signaling pathway by this compound.
Further Considerations and Unknowns
Kinase Selectivity Profile:
Currently, there is a lack of publicly available, comprehensive kinase selectivity profiling data for this compound. Kinase inhibitors are known to have a range of off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.
Recommendation for Researchers:
-
Interpret Data with Caution: When using this compound in systems where kinase signaling is critical, any observed effects should be interpreted with caution.
-
Perform Kinase Profiling: If this compound is a critical tool for your research, it is highly recommended to perform a kinase profiling screen (e.g., through a commercial service) to determine its selectivity against a broad panel of kinases.
-
Use Orthogonal Approaches: To validate findings, use alternative methods to modulate your target of interest, such as RNAi or structurally unrelated inhibitors.
Clinical Trial Data:
There is no readily available information from clinical trials regarding the adverse effects of this compound. The compound appears to have been primarily used as a research tool. Therefore, its safety and tolerability profile in humans has not been established.
This technical support guide is intended for research purposes only and should not be used for clinical decision-making. Researchers should always perform appropriate control experiments to account for potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Superoxide generation is inhibited by phospholipase A2 inhibitors. Role for phospholipase A2 in the activation of the NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of long-chain alkylamines on arachidonate metabolism in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ro 31-4639 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 31-4639.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of phospholipase A2 (PLA2), with a reported IC50 of 1.5 µM.[1] Its primary mechanism of action is the inhibition of PLA2, an enzyme that catalyzes the hydrolysis of the sn-2 position of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. This action can impact downstream signaling pathways, including the inositol lipid signaling pathway and the generation of eicosanoids.
Q2: What are the common experimental applications of this compound?
This compound is frequently used in research to:
-
Investigate the role of phospholipase A2 in various cellular processes.
-
Study the inositol lipid signaling pathway.[2]
-
Examine its effects on mitogen-stimulated inositol lipid breakdown in lymphocytes.[2]
-
Explore the role of arachidonic acid release in the activation of NADPH oxidase and subsequent superoxide generation.
Q3: How should I prepare a stock solution of this compound?
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
-
Materials:
-
This compound (Molecular Weight: 408.5 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.085 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Q4: What is the recommended working concentration for this compound?
The optimal working concentration will vary depending on the cell type, experimental conditions, and the specific activity being measured. Based on its IC50 of 1.5 µM, a common starting range for in vitro experiments is between 1 µM and 25 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Compound Instability: this compound may degrade in aqueous solutions or cell culture media over time. | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the time the compound spends in aqueous solutions. |
| Incorrect Concentration: Errors in calculating dilutions or pipetting can lead to inaccurate final concentrations. | Double-check all calculations and ensure proper calibration of pipettes. Perform a dose-response curve to verify the expected inhibitory range. | |
| Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses. | Use cells with a consistent and low passage number for all experiments. | |
| Unexpected Cellular Effects or Off-Target Activity | Protein Kinase C (PKC) Inhibition: There is some evidence to suggest that this compound may have off-target inhibitory activity against Protein Kinase C (PKC). | Include appropriate controls to assess PKC activity independently. Consider using a more specific PLA2 inhibitor if PKC-related off-target effects are a concern. |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO) in all experiments. | |
| High Background or Variability in Phospholipase A2 Assay | Sub-optimal Assay Conditions: pH, temperature, and substrate concentration can all affect PLA2 activity. | Optimize the assay conditions for your specific enzyme source and substrate. Refer to the detailed PLA2 assay protocol below for guidance. |
| Impure Reagents: Contaminants in the enzyme preparation or substrate can interfere with the assay. | Use high-purity reagents and enzyme preparations. | |
| Decreased Cell Viability | Cytotoxicity of this compound: At higher concentrations or with prolonged exposure, the compound may be toxic to certain cell types. | Perform a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cells. Use concentrations below the toxic threshold for your experiments. |
Experimental Protocols
In Vitro Phospholipase A2 (PLA2) Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental setup.
-
Materials:
-
Purified or recombinant PLA2 enzyme
-
PLA2 substrate (e.g., 1,2-bis(heptanoylthio)glycerophosphocholine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well microplate (black, clear bottom for fluorescent assays)
-
Fluorescent probe (if using a fluorometric assay kit)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control.
-
Add 80 µL of the PLA2 enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the PLA2 substrate solution to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
-
Cell-Based Viability/Proliferation Assay (XTT Assay)
This protocol can be used to assess the cytotoxic effects of this compound.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plate
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Phenazine methosulfate (PMS) solution
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Prepare the XTT/PMS solution according to the manufacturer's instructions.
-
Add 50 µL of the XTT/PMS solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, or until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment compared to the no-treatment control.
-
Signaling Pathways and Experimental Workflows
References
optimizing Ro 31-4639 incubation time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time of Ro 31-4639 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, a potent inhibitor of phospholipase A2 (PLA2).
Issue 1: No or low inhibitory effect observed.
-
Question: I am not seeing the expected inhibition of PLA2 activity with this compound. What could be the reason?
-
Answer: Several factors could contribute to a lack of inhibitory effect.
-
Inadequate Incubation Time: The inhibitor may require a longer incubation period to effectively interact with the target enzyme. We recommend performing a time-course experiment to determine the optimal incubation time for your specific cell type and experimental conditions.
-
Incorrect Concentration: While the reported IC50 for this compound is 1.5 µM, the optimal concentration can vary depending on the cell type, cell density, and specific assay conditions. A dose-response experiment is recommended to determine the effective concentration in your system.
-
Inhibitor Instability: The stability of this compound in your specific cell culture medium and conditions should be considered, especially for long incubation times. It is advisable to consult the manufacturer's data sheet for stability information or perform a stability study.
-
Cellular Uptake: The compound may not be efficiently entering the cells. Permeabilization methods could be considered if direct enzyme inhibition in cell lysates is the goal, but this will depend on the experimental design.
-
Issue 2: High variability in results between experiments.
-
Question: My results with this compound are inconsistent across different experimental replicates. How can I improve reproducibility?
-
Answer: High variability can be addressed by standardizing your experimental protocol.
-
Consistent Incubation Times: Ensure that the incubation time with this compound is precisely the same for all samples and replicates.
-
Standardized Cell Seeding: Plate the same number of cells for each experiment and allow them to reach a consistent confluency before adding the inhibitor.
-
Control Samples: Always include appropriate controls, such as a vehicle control (the solvent used to dissolve this compound) and a positive control (a known activator of the pathway you are studying).
-
Thorough Mixing: Ensure that the inhibitor is properly mixed into the cell culture medium to achieve a uniform concentration.
-
Issue 3: Observed cytotoxicity at effective concentrations.
-
Question: The concentration of this compound that inhibits PLA2 activity is also causing cell death. What should I do?
-
Answer: Cytotoxicity can be a concern with any small molecule inhibitor.
-
Optimize Incubation Time: Reducing the incubation time may allow for sufficient inhibition of the target while minimizing off-target cytotoxic effects. A time-course experiment is crucial here.
-
Dose-Response Evaluation: Perform a careful dose-response curve to find a concentration that provides a therapeutic window with significant inhibition and minimal cytotoxicity.
-
Cell Viability Assays: Always run a parallel cell viability assay (e.g., MTT or trypan blue exclusion) to monitor the health of your cells at different concentrations and incubation times of the inhibitor.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: A good starting point is to use a concentration range around the reported IC50 of 1.5 µM. We recommend testing concentrations from 0.1 µM to 10 µM in your initial dose-response experiments.
Q2: What is a typical incubation time for this compound?
A2: Based on general protocols for PLA2 inhibitors, a pre-incubation time of 20 minutes may be sufficient for in vitro assays. However, for cell-based assays, the optimal incubation time can range from a few minutes to several hours. A time-course experiment is essential to determine the ideal duration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in an appropriate solvent, such as DMSO, to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C or as recommended by the supplier. The stability of the compound in aqueous solutions and cell culture media may be limited, so it is best to prepare working solutions fresh for each experiment.
Q4: What are the downstream effects of this compound inhibition?
A4: By inhibiting PLA2, this compound blocks the release of arachidonic acid from membrane phospholipids.[1] This, in turn, prevents the production of downstream inflammatory mediators such as prostaglandins and leukotrienes, which are synthesized by cyclooxygenases (COX) and lipoxygenases (LOX) respectively.
Data Presentation
Table 1: Illustrative Time-Course of PLA2 Inhibition by this compound (1.5 µM)
| Incubation Time (minutes) | % Inhibition of Arachidonic Acid Release (Mean ± SD) |
| 5 | 15 ± 4.2 |
| 15 | 45 ± 5.1 |
| 30 | 75 ± 6.3 |
| 60 | 88 ± 4.8 |
| 120 | 92 ± 3.9 |
Table 2: Illustrative Dose-Response of this compound on PLA2 Activity (30-minute incubation)
| This compound Concentration (µM) | % Inhibition of Arachidonic Acid Release (Mean ± SD) |
| 0.1 | 12 ± 3.5 |
| 0.5 | 35 ± 4.8 |
| 1.5 | 78 ± 5.5 |
| 5.0 | 95 ± 2.9 |
| 10.0 | 98 ± 1.7 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize this compound Incubation Time
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a predetermined density and allow them to adhere and reach the desired confluency.
-
Inhibitor Preparation: Prepare a working solution of this compound at the desired final concentration (e.g., 1.5 µM) in pre-warmed cell culture medium.
-
Incubation: At different time points (e.g., 5, 15, 30, 60, 120 minutes) prior to stimulation, add the this compound working solution to the respective wells. Include a vehicle control group.
-
Stimulation: After the respective incubation times, add a known PLA2 activator (e.g., a calcium ionophore, zymosan, or a relevant agonist for your cell type) to all wells (except for the negative control) and incubate for a fixed period (e.g., 30 minutes).
-
Assay: Terminate the experiment and measure the desired downstream readout, such as arachidonic acid release (e.g., using a fluorescent or radioactive assay) or the production of a specific prostaglandin or leukotriene (e.g., by ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each time point relative to the stimulated vehicle control. Plot the % inhibition against the incubation time to determine the optimal duration.
Protocol 2: Dose-Response Experiment for this compound
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in pre-warmed cell culture medium to cover a range of concentrations (e.g., 0.1, 0.5, 1.5, 5, 10 µM).
-
Incubation: Add the different concentrations of this compound to the wells and incubate for the optimal time determined in Protocol 1. Include a vehicle control.
-
Stimulation: Add the PLA2 activator to all wells (except the negative control) and incubate for a fixed period.
-
Assay: Measure the downstream readout as described in Protocol 1.
-
Data Analysis: Calculate the percentage of inhibition for each concentration. Plot the % inhibition against the log of the inhibitor concentration to determine the IC50 value in your experimental system.
Mandatory Visualization
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for optimizing this compound incubation.
References
interpreting unexpected results with Ro 31-4639
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 31-4639. The information is designed to help interpret unexpected results and address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments involving this compound, offering potential explanations and solutions.
Issue 1: Weaker than expected inhibition of my target pathway.
Question: I'm using this compound as a phospholipase A2 (PLA2) inhibitor, but I'm observing a weaker than expected effect on my downstream signaling pathway, which is dependent on arachidonic acid release. What could be the reason for this?
Answer:
Several factors could contribute to a weaker than expected inhibitory effect of this compound. Here are a few possibilities and troubleshooting steps:
-
Compound Integrity and Storage: Ensure that your stock of this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cellular Uptake and Metabolism: The compound's effective intracellular concentration might be lower than the concentration in the media due to limited cell permeability or rapid metabolism. You could try increasing the incubation time or the concentration of this compound.
-
Presence of Alternative PLA2 Isoforms: Your experimental system might express PLA2 isoforms that are less sensitive to this compound. It is crucial to identify the specific PLA2 isoforms present in your model and verify their sensitivity to the inhibitor.
-
Compensatory Signaling Pathways: The cell might activate alternative or compensatory signaling pathways to bypass the inhibited step. Consider using inhibitors for other related pathways to dissect the signaling cascade more accurately.
Issue 2: Unexpected effects on a seemingly unrelated signaling pathway.
Answer:
Yes, unexpected effects on other signaling pathways can occur due to the off-target activities of a compound. In the case of this compound, some level of Protein Kinase C (PKC) inhibitory activity has been reported.[1] This could explain effects on pathways regulated by PKC.
Troubleshooting Steps:
-
Confirm the Observation: Repeat the experiment to ensure the result is reproducible.
-
Investigate PKC Inhibition: Test for PKC inhibition directly in your system. You can use a known PKC activator (e.g., PMA) and see if this compound can block its effects.
-
Use a More Specific Inhibitor: If you suspect an off-target effect, consider using a more specific PLA2 inhibitor, if available, to see if the unexpected effect persists.
-
Consult the Literature: Search for literature that may have reported similar off-target effects of this compound in comparable experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a potent inhibitor of phospholipase A2 (PLA2).[2][3] PLA2 is a key enzyme that catalyzes the hydrolysis of phospholipids, leading to the release of arachidonic acid and lysophospholipids, which are precursors for various inflammatory mediators.
Q2: What is the IC50 value for this compound?
A2: The reported IC50 value for this compound as a PLA2 inhibitor is 1.5 μM.[2][4]
Q3: Are there any known off-target effects of this compound?
A3: Yes, this compound has been reported to have some inhibitory activity on Protein Kinase C (PKC).[1] This is an important consideration when interpreting experimental results, as it may lead to effects that are independent of PLA2 inhibition.
Q4: Can this compound affect inositol lipid breakdown?
A4: Yes, studies in T lymphocytes have shown that this compound can impair mitogen-stimulated inositol lipid breakdown.[5] This effect might be linked to its potential off-target effects or a more complex interplay between signaling pathways than initially understood.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target Enzyme | Phospholipase A2 (PLA2) | [2][3] |
| IC50 for PLA2 | 1.5 μM | [2][4] |
| Known Off-Target | Protein Kinase C (PKC) | [1] |
Experimental Protocols
General Protocol for Assessing PLA2 Inhibition using a Cell-Based Assay
This protocol provides a general framework. Specific parameters such as cell type, stimulus, and readout should be optimized for your experimental system.
-
Cell Culture: Plate cells at an appropriate density in a suitable culture medium and allow them to adhere overnight.
-
Pre-incubation with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 30-60 minutes) to allow for inhibitor uptake.
-
-
Cell Stimulation:
-
Prepare a solution of the stimulus (e.g., a receptor agonist, calcium ionophore) that activates PLA2 in your cell type.
-
Add the stimulus to the cells and incubate for the optimal time to induce a response.
-
-
Measurement of PLA2 Activity:
-
The activity of PLA2 can be assessed by measuring the release of arachidonic acid or its downstream metabolites (e.g., prostaglandins, leukotrienes).
-
Common methods include ELISA, radioimmunoassay (RIA), or mass spectrometry.
-
-
Data Analysis:
-
Plot the measured response against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the maximal response.
-
Visualizations
Caption: Canonical PLA2 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Ro 31-4639 Cytotoxicity and Cell Viability Assays
Welcome to the technical support center for researchers utilizing Ro 31-4639. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your cytotoxicity and cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent inhibitor of phospholipase A2 (PLA2) with a reported IC50 of 1.5 μM.[1][2] PLA2 enzymes are critical for cellular signaling as they hydrolyze phospholipids to release arachidonic acid and lysophospholipids, which are precursors for various bioactive lipid mediators.[3] this compound has also been reported to inhibit Protein Kinase C (PKC), another key enzyme in signal transduction.[4][5]
Q2: What are the expected cytotoxic effects of this compound? A2: By inhibiting PLA2 and PKC, this compound can disrupt essential cellular processes, including signal transduction, inflammation, and membrane homeostasis. This disruption can lead to a decrease in cell proliferation and the induction of apoptosis (programmed cell death), thereby reducing the number of viable cells in a culture.
Q3: Which cell viability and cytotoxicity assays are recommended for use with this compound? A3: A multi-assay approach is recommended to gain a comprehensive understanding.
-
Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells. They are effective for assessing the anti-proliferative effects of the compound.[6]
-
Cytotoxicity Assays (e.g., LDH Release): A lactate dehydrogenase (LDH) assay measures the release of this enzyme from cells with compromised membrane integrity, providing a direct marker of cytotoxicity and cell death.[6][7] Combining a metabolic assay with an LDH assay can help distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[8]
Q4: What factors can influence the IC50 value of this compound in my experiments? A4: The half-maximal inhibitory concentration (IC50) is not a fixed value and can be influenced by numerous experimental variables.[9] Key factors include the cell line used, cell seeding density, metabolic state of the cells, passage number, duration of compound exposure, and the specific assay method chosen.[9][10][11] Therefore, it is crucial to maintain consistent experimental conditions for reproducible results.
Troubleshooting Guides
Q: My IC50 value for this compound is significantly different from published data. What could be the cause? A: This is a common issue. Consider the following factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to compounds. The published IC50 of 1.5 μM may be specific to the cell line and conditions used in that study.[1]
-
Experimental Conditions: As mentioned in the FAQ, parameters like cell density, incubation time, and serum concentration in the media can significantly alter IC50 values.[9][10]
-
Compound Stability: Ensure your stock of this compound has been stored correctly and that working solutions are freshly prepared to avoid degradation.
-
Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.
-
Calculation Method: The mathematical model used to fit the dose-response curve can impact the final IC50 value.[11][12] Standardize your data analysis method.
Q: I'm observing cell viability greater than 100% at low concentrations of this compound. Is this an error? A: This phenomenon, known as hormesis, can sometimes occur.
-
Cell Proliferation: At very low doses, some compounds can paradoxically stimulate cell proliferation. This may happen if the control (untreated) cells have become over-confluent and their growth has slowed, while the low-dose treated cells are still in an optimal growth phase.[13]
-
Assay Interference: The compound might directly interact with the assay reagent (e.g., enhance the reduction of MTT), leading to an artificially high signal. Run a cell-free control with the compound and assay reagent to check for this.
-
Solution: To address this, ensure you are plating cells at a density that prevents the control wells from becoming over-confluent during the experiment.[13]
Q: My results are not reproducible between experiments. What should I check? A: Lack of reproducibility often stems from minor inconsistencies in protocol execution.
-
Standardize Cell Culture: Use cells from the same passage number, ensure consistent seeding density, and avoid letting cells become over-confluent before plating.
-
Reagent Preparation: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing.
-
Incubation Times: Adhere strictly to the specified incubation times for both compound treatment and the assay itself.
-
Plate Layout: Be aware of the "edge effect," where wells on the perimeter of a microplate can evaporate more quickly.[13] Avoid using the outer wells for critical measurements or ensure proper humidification during incubation.
-
Instrumentation: Ensure the plate reader is properly calibrated and warmed up before taking measurements.
Data Presentation
Table 1: Reported IC50 Value for this compound
| Compound | Target | Reported IC50 | Reference |
| This compound | Phospholipase A2 (PLA2) | 1.5 µM | [1][2] |
Note: This value is context-dependent and may vary based on the experimental system.
Table 2: Comparison of Common Cell Viability and Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[6] | Well-established, cost-effective, sensitive. | Requires a solubilization step; formazan crystals can be toxic; endpoint assay. |
| MTS/XTT Assays | Similar to MTT, but produces a water-soluble formazan, simplifying the protocol. | Simpler protocol (no solubilization); allows for kinetic measurements. | Higher cost; compound may interfere with reagent. |
| LDH Assay | Measures the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged membranes.[8] | Directly measures cytotoxicity; supernatant can be used without lysing cells. | Signal can be low if cytotoxicity is minimal; only measures membrane rupture (late-stage cell death). |
| ATP Assay | Measures ATP levels using luciferase, as ATP is rapidly degraded in non-viable cells. | Very sensitive and rapid; reflects metabolically active cells. | Requires cell lysis; signal can be affected by conditions that alter cellular ATP levels without causing cell death. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6]
Materials:
-
This compound
-
Cells and appropriate culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light. Purple formazan crystals should become visible in viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This protocol quantifies cytotoxicity by measuring LDH released from damaged cells into the supernatant.[8]
Materials:
-
This compound
-
Cells and appropriate culture medium
-
96-well flat-bottom plates
-
Commercially available LDH Cytotoxicity Assay Kit (contains LDH reaction mixture and stop solution)
-
Lysis Buffer (often 10X, provided in kit) for maximum LDH release control
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm and 680 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up three additional control wells for each condition: (1) Spontaneous LDH release (vehicle control), (2) Maximum LDH release (vehicle + Lysis Buffer), and (3) Background (medium only).
-
Prepare Maximum Release Control: 30-45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH release" control wells.
-
Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.[14]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 490 nm (for the signal) and 680 nm (to correct for background) using a microplate reader.[14]
-
Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)
-
Mandatory Visualizations
Caption: Simplified signaling pathway showing inhibition of PLA2 and PKC by this compound.
Caption: General experimental workflow for a cell viability/cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Diacylglycerol stimulates the Ca2(+)-dependent phospholipase A2 of ram spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cellular viability and MTT assay [bio-protocol.org]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 2.7. MTT cell viability and LDH cytotoxicity assays [bio-protocol.org]
how to control for Ro 31-4639 vehicle effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phospholipase A2 (PLA2) inhibitor, Ro 31-4639.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent inhibitor of phospholipase A2 (PLA2), with a reported IC50 of 1.5 μM.[1] It is a valuable tool for studying the role of PLA2 in various cellular signaling pathways.
Q2: What is a vehicle control and why is it essential when using this compound?
A vehicle control is a crucial component of in vitro and in vivo experiments. It consists of the solvent or carrier used to dissolve the test compound (in this case, this compound) administered to a control group of cells or animals. This allows researchers to distinguish the effects of the compound from any potential biological effects of the solvent itself. Solvents like Dimethyl Sulfoxide (DMSO) and ethanol, commonly used to dissolve compounds like this compound, can independently affect cellular processes. Therefore, a vehicle-only control is necessary to ensure that any observed effects are due to the inhibitor and not the vehicle.
Q3: What are the recommended vehicles for dissolving this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent for preparing stock solutions of this compound. For some experimental setups, ethanol has also been utilized, with final concentrations in the assay kept low (e.g., 0.1%) to minimize solvent-induced effects.[2]
Q4: What is the recommended final concentration of the vehicle in my experiment?
The final concentration of the vehicle in your assay should be kept as low as possible to avoid off-target effects. For DMSO, a final concentration of less than 0.5% is generally recommended for cell-based assays to prevent cytotoxicity.[3] For ethanol, concentrations are often kept at or below 0.1%.[2] It is critical to maintain the same final concentration of the vehicle across all experimental conditions, including the vehicle-only control.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in my assay.
Possible Cause: The vehicle (e.g., DMSO) is exerting its own biological effects, confounding the results.
Troubleshooting Steps:
-
Review Vehicle Concentration: Ensure the final concentration of the vehicle in your assay is within the recommended non-toxic range (e.g., <0.5% for DMSO).
-
Run a Vehicle-Only Control: Always include a control group that is treated with the same concentration of the vehicle as the experimental groups. This will help you subtract any background effects of the solvent.
-
Test a Range of Vehicle Concentrations: If you suspect vehicle effects, perform a dose-response experiment with the vehicle alone to determine the highest concentration that does not cause a significant effect in your specific assay system.
-
Consider an Alternative Vehicle: If DMSO or ethanol is causing issues, investigate the solubility of this compound in other less disruptive solvents. However, this may require re-validation of your experimental protocol.
Issue 2: this compound precipitates out of solution when preparing working dilutions.
Possible Cause: The compound has low solubility in the aqueous buffer or media used for dilution.
Troubleshooting Steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your assay medium or buffer.
-
Vortexing/Mixing: Ensure thorough mixing after each dilution step to aid in solubilization.
-
Pre-warm the Diluent: Gently warming your assay medium or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Prepare Fresh Dilutions: Do not store diluted working solutions for extended periods, as the compound may precipitate over time. Prepare fresh dilutions for each experiment.
Data Presentation
Table 1: Recommended Vehicle Concentrations for in vitro Assays
| Vehicle | Recommended Final Concentration | Notes |
| DMSO | < 0.5% | Most common solvent for stock solutions. |
| Ethanol | ≤ 0.1% | Used in some applications; lower concentrations are critical. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells (including the highest concentration of this compound) does not exceed 0.5%.
-
Prepare a vehicle control by adding the same volume of DMSO to the medium or buffer as used for the highest concentration of the inhibitor.
-
Protocol 2: General in vitro Phospholipase A2 Inhibition Assay
-
Plate Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound (prepared as described in Protocol 1).
-
Include wells for a "vehicle-only" control (containing the same final concentration of DMSO as the treated wells) and an "untreated" control (containing only fresh medium).
-
-
Incubation: Incubate the cells with the compound for the desired duration.
-
PLA2 Activity Measurement:
-
Lyse the cells according to the specific PLA2 activity assay kit protocol.
-
Measure PLA2 activity using a suitable assay, such as one that detects the release of arachidonic acid or utilizes a fluorescent substrate.
-
-
Data Analysis:
-
Normalize the PLA2 activity in the this compound-treated wells to the activity in the vehicle control wells.
-
Calculate the IC50 value of this compound.
-
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Simplified Phospholipase A2 signaling pathway.
References
Ro 31-4639 degradation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phospholipase A2 inhibitor, Ro 31-4639. The information provided is intended to help users address common issues related to the stability and activity of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of phospholipase A2 (PLA2).[1] PLA2 is an enzyme that plays a crucial role in various cellular processes, including inflammation and signal transduction, by hydrolyzing phospholipids to produce arachidonic acid and lysophospholipids. By inhibiting PLA2, this compound can modulate these downstream signaling pathways.
Q2: What are the common challenges when working with this compound in cell culture?
Like many small molecule inhibitors, challenges with this compound in cell culture can include suboptimal solubility in aqueous media, potential degradation over the course of an experiment, and non-specific binding to culture plates or serum proteins.[2] These factors can lead to inconsistent or difficult-to-interpret results.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare high-concentration stock solutions of this compound in an appropriate organic solvent, such as DMSO. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentration in your culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the expected potency of this compound?
This compound is a potent inhibitor of phospholipase A2 with a reported IC50 of 1.5 µM in biochemical assays.[1] However, the effective concentration in cell-based assays may be higher and should be determined empirically for your specific cell type and experimental conditions. Potency in cell-based assays should ideally be less than 10 µM to reduce the likelihood of off-target effects.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition. | Degradation of this compound in culture media: The compound may be unstable under your specific experimental conditions (e.g., pH, temperature, light exposure). | Prepare fresh dilutions of this compound in culture media immediately before each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider performing a stability study to determine the half-life of this compound in your specific culture medium (see Experimental Protocols section). |
| Suboptimal solubility: The compound may be precipitating out of solution at the working concentration, reducing its effective concentration. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the working concentration or using a different formulation or solvent system. Ensure the final DMSO concentration is not causing solubility issues. | |
| Binding to plasticware or serum proteins: this compound may adsorb to the surface of the cell culture plates or bind to proteins in the serum, reducing its bioavailability to the cells.[2] | Use low-binding plates for your experiments. If using serum-containing media, be aware that the effective concentration of the inhibitor may be lower than the nominal concentration. You may need to test a range of concentrations to determine the optimal dose in the presence of serum. | |
| High variability between replicate experiments. | Inconsistent compound preparation: Variability in pipetting or dilution of the stock solution can lead to inconsistent results. | Use calibrated pipettes and be meticulous in your preparation of working solutions. Prepare a master mix of the final dilution to add to all relevant wells to ensure consistency. |
| Cell seeding density and timing of treatment: Variations in the number of cells seeded or the confluency at the time of treatment can affect the cellular response to the inhibitor. | Optimize and standardize your cell seeding density and the timing of compound addition. Ensure that cells are in a logarithmic growth phase when treated. | |
| Observed cytotoxicity or off-target effects. | High concentration of this compound: At high concentrations, small molecule inhibitors can exhibit non-specific effects or induce cytotoxicity. Inhibitors effective in cells only at concentrations >10 μM are more likely to have off-target effects.[3] | Perform a dose-response experiment to determine the optimal, non-toxic working concentration. Include appropriate controls to assess cell viability (e.g., a vehicle-only control). |
| Solvent toxicity: The organic solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically ≤0.1% for DMSO). |
Hypothetical Stability Data of this compound in Culture Media
Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific experimental data for this compound degradation in culture media is not publicly available. Researchers should perform their own stability studies to obtain accurate data for their specific experimental conditions.
| Condition | Parameter | Value | Interpretation |
| Temperature | Half-life at 37°C | ~8-12 hours | Suggests that for experiments longer than 8 hours, a re-addition of the compound may be necessary to maintain a constant effective concentration. |
| Half-life at 4°C | > 72 hours | Indicates good stability in refrigerated stock solutions. | |
| pH | Stability at pH 7.4 | Stable | Expected to be stable at physiological pH. |
| Stability at pH < 6.5 or > 8.0 | Potentially reduced | Extreme pH values may accelerate degradation. | |
| Light Exposure | In presence of ambient light | Moderate degradation | It is advisable to protect solutions containing this compound from light. |
| Serum Presence | 10% Fetal Bovine Serum | Potential for binding | The presence of serum proteins may reduce the free concentration of the inhibitor. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
1. Materials:
- This compound
- Your specific cell culture medium (with and without serum, if applicable)
- Sterile, low-binding microcentrifuge tubes or a 96-well plate
- Incubator set to 37°C and 5% CO2
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a functional assay to measure PLA2 activity.
2. Procedure:
- Prepare a working solution of this compound in your culture medium at the desired final concentration.
- Aliquot the solution into multiple sterile, low-binding tubes or wells of a plate.
- Collect a "time zero" sample immediately for analysis. Store it at -80°C until analysis.
- Incubate the remaining samples in a cell culture incubator at 37°C and 5% CO2.
- At predetermined time points (e.g., 2, 4, 8, 12, 24, and 48 hours), remove an aliquot and store it at -80°C.
- Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC method. Alternatively, use the collected samples to inhibit a known amount of PLA2 in a functional assay to determine the remaining inhibitory activity.
- Plot the concentration or activity of this compound as a function of time to determine its degradation rate and half-life in your culture medium.
Visualizations
Caption: Simplified signaling pathway of Phospholipase A2 (PLA2) and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in culture media.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
Quality Control for Ro 31-4639 from Suppliers: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the phospholipase A2 (PLA2) inhibitor Ro 31-4639, ensuring the quality and consistency of the compound from various suppliers is paramount for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quality control process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of phospholipase A2 (PLA2), with a reported IC50 of 1.5 μM.[1][2] PLA2 enzymes are key players in the inflammatory cascade, as they hydrolyze phospholipids to release arachidonic acid, a precursor for various pro-inflammatory mediators. By inhibiting PLA2, this compound can modulate inflammatory responses.
Q2: What are the critical quality control parameters to check upon receiving a new batch of this compound?
Upon receiving a new lot of this compound, it is crucial to review the supplier's Certificate of Analysis (CoA). Key parameters to verify include:
-
Identity: Confirmed by methods such as ¹H-NMR and Mass Spectrometry.
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally recommended for most research applications.
-
Appearance: Should be a white to off-white solid.
-
Solubility: The compound's solubility in various solvents should be consistent with expected values.
-
Residual Solvents: The CoA should indicate that residual solvents are within acceptable limits.
Q3: How should this compound be stored?
Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions, once prepared, should be stored at -20°C or -80°C. Some suppliers suggest that stock solutions can be stored at 0-4°C for up to one month, but for longer-term stability, lower temperatures are advisable.[3] Avoid repeated freeze-thaw cycles.
Q4: I am observing lower than expected potency in my experiments. What could be the cause?
Several factors could contribute to lower than expected potency:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation.
-
Incorrect Concentration: Verify the initial weighing and dilution calculations.
-
Purity Issues: The purity of the compound may be lower than specified. It is advisable to perform an in-house purity check via HPLC.
-
Experimental Conditions: The IC50 of an inhibitor can be influenced by substrate and enzyme concentrations in your assay.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variability in Purity | 1. Request and compare the Certificates of Analysis for each batch. Pay close attention to the purity values and the analytical methods used. 2. Perform an independent purity analysis using HPLC on all batches to confirm the supplier's data. |
| Compound Degradation | 1. Review storage conditions for all batches. 2. Prepare fresh stock solutions from the solid compound for each experiment. |
| Differences in Impurity Profile | If possible, use mass spectrometry to compare the impurity profiles of the different batches. |
Issue 2: Solubility Problems
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | 1. This compound is typically soluble in DMSO and ethanol. Ensure you are using an appropriate solvent. 2. For cellular assays, be mindful of the final solvent concentration, as high concentrations can be toxic to cells. |
| Precipitation in Aqueous Buffers | 1. Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO). 2. Perform serial dilutions in your aqueous experimental buffer. 3. Vortex or sonicate briefly to aid dissolution. Do not heat the compound. |
| Low Quality Compound | Impurities can sometimes affect the solubility of the main compound. Verify the purity of your sample. |
Issue 3: Potential Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Non-Specific Inhibition | 1. Perform dose-response curves to ensure the observed effect is concentration-dependent. 2. Use a structurally unrelated PLA2 inhibitor as a control to see if it produces a similar effect. 3. Consider using a rescue experiment by adding arachidonic acid downstream of PLA2 to see if it reverses the observed phenotype. |
Data Presentation
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥ 98% | HPLC |
| Identity | Conforms to structure | ¹H-NMR, LC-MS |
| Solubility | Soluble in DMSO (>10 mg/mL) | Visual Inspection |
| Storage | -20°C (Solid), -80°C (Stock Solution) | - |
Table 2: Example HPLC Parameters for Purity Analysis of Small Molecule Inhibitors
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength determined by the compound's absorbance maximum |
| Column Temperature | 25°C |
Note: These are general parameters and should be optimized for this compound.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: Determine the optimal UV wavelength by performing a UV scan of the compound.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Mass Spectrometry (MS) for Identity Confirmation
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent compatible with mass spectrometry (e.g., acetonitrile:water 1:1 with 0.1% formic acid).
-
Instrumentation: Use a mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis: Acquire the full scan mass spectrum to determine the molecular weight of the compound. The observed mass should correspond to the calculated exact mass of this compound. Further fragmentation analysis (MS/MS) can be performed to confirm the structure.
Protocol 3: In Vitro Phospholipase A2 (PLA2) Inhibition Assay
-
Materials:
-
Purified PLA2 enzyme.
-
Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC).
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl₂).
-
This compound stock solution.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the PLA2 enzyme and the different concentrations of this compound.
-
Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorescent phospholipid substrate.
-
Measure the increase in fluorescence over time using a plate reader. The cleavage of the fluorescent substrate by PLA2 results in an increase in fluorescence intensity.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Mandatory Visualization
Caption: A flowchart illustrating the recommended quality control workflow for new batches of this compound.
Caption: A diagram showing the inhibition of the PLA2 signaling pathway by this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
References
Validation & Comparative
A Comparative Guide to Ro 31-4639 and Ro 31-4493 for Researchers
This guide provides a detailed comparison of two related research compounds, Ro 31-4639 and Ro 31-4493. Developed by Roche Products Ltd., these long-chain alkylamines have been utilized in studies investigating cellular signaling pathways, particularly those involving inflammation and cellular activation. This document summarizes their known biochemical activities, presents available experimental data in a comparative format, outlines relevant experimental methodologies, and visualizes the implicated signaling pathways.
Biochemical Profile and Performance Data
Both this compound and Ro 31-4493 are recognized as inhibitors of Phospholipase A2 (PLA2), an enzyme critical for the release of arachidonic acid from membrane phospholipids. Additionally, studies have indicated that both compounds also exhibit inhibitory effects on Phospholipase C (PLC), a key enzyme in the phosphoinositide signaling pathway.
Table 1: Quantitative Comparison of Inhibitory Activities
| Target Enzyme | This compound | Ro 31-4493 | Reference |
| Phospholipase A2 (PLA2) | IC50: 1.5 µM | Concentration-dependent inhibition | [1] |
| Phospholipase C (PLC) | Inhibits PtdIns 4,5-P2-PLC | Inhibits PtdIns 4,5-P2-PLC | [2] |
| Superoxide (O2•−) Generation | Inhibits | Inhibits | [2] |
It is important to note that the inhibitory activity of these compounds can be cell-type and stimulus-dependent. For instance, in ram spermatozoa, both compounds were shown to inhibit Ca2+-dependent PLA2 activity[3]. In human T lymphocytes, both this compound and Ro 31-4493 were found to inhibit phytohaemagglutinin-P (PHA-P)-stimulated inositol lipid breakdown[2].
The effect of these compounds on Protein Kinase C (PKC) is less clear. While other compounds from the "Ro" series are known PKC inhibitors, the specific activity of this compound and Ro 31-4493 against PKC isoforms has not been extensively documented in publicly available literature. One study noted that this compound has some PKC inhibitory activity[2].
Signaling Pathways
This compound and Ro 31-4493 primarily interfere with signaling pathways that are dependent on the generation of lipid second messengers. By inhibiting PLA2 and PLC, they can modulate downstream events such as the production of eicosanoids, diacylglycerol (DAG), and inositol trisphosphate (IP3), which in turn affect intracellular calcium levels and PKC activation.
Caption: Inhibition of PLA2 and PLC signaling pathways by this compound and Ro 31-4493.
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound and Ro 31-4493 are not fully available. However, based on the literature, the following are representative methodologies that can be adapted for their evaluation.
Phospholipase A2 (PLA2) Activity Assay
This assay measures the enzymatic activity of PLA2 by detecting the release of a fluorescently labeled fatty acid from a liposomal substrate.
Materials:
-
PLA2 enzyme (e.g., from bee venom or recombinant)
-
Fluorescently labeled PLA2 substrate (e.g., NBD-C6-HPC)
-
Liposomes
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
This compound and Ro 31-4493 stock solutions (in DMSO)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the fluorescent PLA2 substrate incorporated into liposomes in the assay buffer.
-
Add varying concentrations of this compound or Ro 31-4493 to the wells of the microplate. Include a vehicle control (DMSO).
-
Add the PLA2 enzyme solution to all wells except for the negative control.
-
Initiate the reaction by adding the substrate/liposome solution to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.
-
Measure the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 values.
Caption: Experimental workflow for a fluorometric PLA2 activity assay.
Neutrophil Superoxide Production Assay
This assay quantifies the production of superoxide radicals by activated neutrophils, a key event in the inflammatory response.
Materials:
-
Human neutrophils, freshly isolated
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or fMLP)
-
Cytochrome c or Luminol
-
This compound and Ro 31-4493 stock solutions (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well microplate
-
Spectrophotometer or Luminometer
Procedure:
-
Isolate human neutrophils from whole blood using density gradient centrifugation.
-
Resuspend the neutrophils in HBSS.
-
Pre-incubate the neutrophils with varying concentrations of this compound or Ro 31-4493, or vehicle control, for a specified time.
-
Add cytochrome c (for spectrophotometric measurement) or luminol (for chemiluminescence measurement) to the wells.
-
Add the stimulant (e.g., PMA) to activate the neutrophils.
-
Immediately measure the change in absorbance at 550 nm (for cytochrome c reduction) or the chemiluminescence signal over time.
-
Calculate the rate of superoxide production and determine the inhibitory effect of the compounds.
Caption: Workflow for measuring superoxide production in neutrophils.
Conclusion
This compound and Ro 31-4493 are valuable research tools for investigating signaling pathways involving phospholipases. Both compounds effectively inhibit PLA2 and PLC, leading to the modulation of downstream cellular responses such as superoxide generation. While a precise quantitative comparison of their potencies is limited by the available data, this guide provides a framework for their comparative evaluation. Researchers are encouraged to perform head-to-head comparisons in their specific experimental systems to fully characterize their relative activities. The provided experimental protocols and pathway diagrams serve as a starting point for designing and interpreting such studies.
References
Validation of Ro 31-4639 Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Ro 31-4639 against phospholipase A2 (PLA2) and its subsequent effect on superoxide generation. The information is compiled to assist researchers in evaluating its potential as a pharmacological tool and therapeutic agent.
Inhibitory Activity of this compound
This compound is a potent inhibitor of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. Its inhibitory action prevents the liberation of arachidonic acid from membrane phospholipids, a key precursor for various pro-inflammatory mediators. The established half-maximal inhibitory concentration (IC50) for this compound against PLA2 is 1.5 µM .[1]
Comparison with Alternative PLA2 Inhibitors
To provide a comprehensive overview, the inhibitory potency of this compound is compared with other known PLA2 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, including the source of the enzyme, substrate concentration, and assay method.
| Inhibitor | Target Enzyme(s) | IC50 Value | Reference(s) |
| This compound | Phospholipase A2 | 1.5 µM | [1] |
| Manoalide | Bee Venom PLA2 | ~0.12 µM | [2] |
| Rattlesnake Venom PLA2 | 0.7 µM | [2] | |
| Cobra Venom PLA2 | 1.9 µM | [2] | |
| Porcine Pancreatic PLA2 | ~30 µM | [2] | |
| Aristolochic Acid | Human Neutrophil PLA2 | 40 µM | [3] |
| Indomethacin | Human Synovial PLA2 (Group II) | 35 µM | [4] |
| Rat Peritoneal PLA2 (Group II) | 28 µM | [4] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for assessing the inhibitory activity of compounds like this compound.
Phospholipase A2 (PLA2) Inhibition Assay (Representative Protocol)
This protocol is a generalized procedure for determining the inhibitory effect of a compound on PLA2 activity, often measured by the release of a labeled fatty acid from a phospholipid substrate.
Materials:
-
Purified PLA2 enzyme (e.g., from cobra venom, bee venom, or recombinant human)
-
Phospholipid substrate (e.g., radiolabeled phosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the phospholipid substrate.
-
Add varying concentrations of the test compound (this compound) to the reaction mixture. A control with solvent only should be included.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the purified PLA2 enzyme.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., a mixture of organic solvents to extract the released fatty acids).
-
Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid using techniques like thin-layer chromatography (TLC) or liquid-liquid extraction.
-
Quantify the amount of radioactivity in the released fatty acid fraction using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Superoxide Generation Assay in Human Neutrophils (Representative Protocol)
This assay measures the production of superoxide radicals by activated neutrophils, a key event in the inflammatory response. The inhibitory effect of compounds on this process can be quantified.
Materials:
-
Freshly isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Stimulating agent (e.g., phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan)
-
Test compound (e.g., this compound)
-
Detection reagent:
-
For Chemiluminescence: Luminol or Lucigenin
-
For Fluorescent detection: Dihydrorhodamine 123 (DHR 123)
-
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
-
Resuspend the neutrophils in HBSS at a specific concentration.
-
Pre-incubate the neutrophil suspension with various concentrations of the test compound (this compound) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add the detection reagent (e.g., luminol for chemiluminescence or DHR 123 for fluorescence) to the cell suspension.
-
Initiate superoxide production by adding the stimulating agent (e.g., PMA).
-
Immediately measure the resulting chemiluminescence or fluorescence signal over time using a plate reader.
-
Calculate the rate of superoxide production or the total amount produced.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the stimulated control.
-
Calculate the IC50 value from the dose-response curve.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting superoxide production.
Experimental Workflow for PLA2 Inhibitor Screening
References
- 1. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of aristolochic acid on phospholipase A2 activity and arachidonate metabolism of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining in silico and in vitro approaches to identification of potent inhibitor against phospholipase A2 (PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PLA2 Inhibition: Ro 31-4639 vs. Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent inhibitors of Phospholipase A2 (PLA2): Ro 31-4639 and the corticosteroid dexamethasone. We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for assessing PLA2 inhibition.
Introduction to PLA2 and its Inhibition
Phospholipase A2 (PLA2) enzymes are critical players in cellular signaling, inflammation, and various pathological processes. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the biosynthesis of potent pro-inflammatory mediators, including prostaglandins and leukotrienes. Consequently, the inhibition of PLA2 is a key therapeutic strategy for a range of inflammatory diseases.
This guide focuses on two distinct approaches to PLA2 inhibition: the direct-acting small molecule this compound and the indirect-acting glucocorticoid, dexamethasone.
Mechanism of Action
The primary distinction between this compound and dexamethasone lies in their mechanism of PLA2 inhibition. This compound is a direct inhibitor that physically interacts with the PLA2 enzyme, while dexamethasone exerts its effects indirectly through genomic and non-genomic pathways.
This compound: A Direct and Potent PLA2 Inhibitor
This compound is a potent small molecule inhibitor that directly targets and inhibits the enzymatic activity of phospholipase A2.[1][2][3] Its mechanism is characterized by direct binding to the enzyme, thereby preventing its interaction with phospholipid substrates. This direct inhibition leads to a rapid and concentration-dependent reduction in PLA2 activity.
Dexamethasone: An Indirect Regulator of PLA2 Activity
Dexamethasone, a synthetic glucocorticoid, inhibits PLA2 through a more complex and indirect mechanism. Its primary mode of action involves the regulation of gene expression. Dexamethasone binds to the glucocorticoid receptor, which then translocates to the nucleus and alters the transcription of target genes. This leads to:
-
Induction of Annexin A1 (Lipocortin-1): Dexamethasone stimulates the synthesis and secretion of Annexin A1, a protein that inhibits PLA2 activity.[4][5] Annexin A1 is believed to exert its inhibitory effect by binding to the phospholipid substrate, thereby preventing PLA2 from accessing its target.
-
Suppression of PLA2 Expression: Dexamethasone can suppress the expression of PLA2 at both the mRNA and protein levels.[6][7][8] This transcriptional and post-transcriptional repression leads to a decrease in the total amount of available PLA2 enzyme.
Therefore, the inhibitory effect of dexamethasone on PLA2 is not immediate and depends on cellular processes of gene transcription and protein synthesis.
Comparative Efficacy: Experimental Data
A direct comparison of the inhibitory effects of this compound and dexamethasone on PLA2 activity has been demonstrated in studies on ram sperm PLA2. The following table summarizes the key quantitative data:
| Inhibitor | Target | IC50 | Mechanism of Action | Reference |
| This compound | Phospholipase A2 | 1.5 µM | Direct, potent inhibition | [1][2][3][9] |
| Dexamethasone | Phospholipase A2 | Not applicable (indirect inhibitor) | Indirect, via induction of Annexin A1 and suppression of PLA2 expression | [4][5][6][7][8][10] |
Note: While a direct IC50 value is not applicable to the indirect mechanism of dexamethasone in the same way as for a direct inhibitor, studies have shown significant inhibition of PLA2 activity at nanomolar concentrations.[6]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided in DOT language.
Figure 1. Comparative signaling pathways of this compound and dexamethasone in PLA2 inhibition.
Figure 2. A generalized experimental workflow for in vitro PLA2 inhibition assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PLA2 inhibitors. Below are protocols for common in vitro PLA2 inhibition assays.
Protocol 1: Radioactive PLA2 Inhibition Assay
This assay measures the release of a radiolabeled fatty acid from a phospholipid substrate.
Materials:
-
Purified PLA2 enzyme
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonyl-phosphatidylcholine)
-
Unlabeled phospholipid
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
Inhibitors (this compound, dexamethasone) and vehicle control (e.g., DMSO)
-
Bovine Serum Albumin (fatty acid-free)
-
Reaction termination solution (e.g., Dole's reagent: isopropanol/heptane/H₂SO₄)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Substrate Preparation: Prepare liposomes by sonicating a mixture of radiolabeled and unlabeled phospholipids in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, add the assay buffer, purified PLA2 enzyme, and the inhibitor (this compound or pre-incubated cell lysate for dexamethasone) or vehicle.
-
Pre-incubation: Incubate the enzyme with the inhibitor for a specified time at the optimal temperature (e.g., 15 minutes at 37°C). For dexamethasone, cells would need to be pre-treated for several hours before lysis to allow for protein synthesis.
-
Initiate Reaction: Start the reaction by adding the substrate liposomes to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.
-
Terminate Reaction: Stop the reaction by adding the termination solution.
-
Extraction: Add heptane and water to separate the organic and aqueous phases. The released radiolabeled fatty acid will partition into the organic phase.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control. Determine the IC50 value for the direct inhibitor by plotting the percent inhibition against a range of inhibitor concentrations.
Protocol 2: Colorimetric PLA2 Inhibition Assay (Thio-PC Substrate)
This assay utilizes a synthetic substrate with a thioester bond at the sn-2 position. Cleavage by PLA2 releases a free thiol, which reacts with DTNB to produce a colored product.
Materials:
-
Purified PLA2 enzyme
-
Diheptanoyl Thio-PC substrate
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Assay buffer (e.g., Tris-HCl with CaCl₂ and Triton X-100)
-
Inhibitors (this compound, dexamethasone) and vehicle control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the substrate and DTNB in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified PLA2 enzyme, and the inhibitor or vehicle.
-
Pre-incubation: Incubate the plate for a specified time at the desired temperature.
-
Initiate Reaction: Add the substrate and DTNB solution to each well to start the reaction.
-
Kinetic Measurement: Immediately start monitoring the change in absorbance at 414 nm over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity (rate of color change) for each condition. Calculate the percentage of inhibition by comparing the rates of the inhibitor-treated wells to the vehicle control. Determine the IC50 value for the direct inhibitor.
Protocol 3: Cellular Arachidonic Acid Release Assay
This assay measures the ability of an inhibitor to block the release of arachidonic acid from intact cells.
Materials:
-
Cell line of interest (e.g., macrophages, neutrophils)
-
Cell culture medium
-
[³H]Arachidonic acid
-
Stimulating agent (e.g., calcium ionophore A23187, zymosan)
-
Inhibitors (this compound, dexamethasone) and vehicle control
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Culture the cells in the presence of [³H]arachidonic acid for a sufficient time (e.g., 18-24 hours) to allow for its incorporation into cellular phospholipids.
-
Inhibitor Treatment: Wash the cells to remove unincorporated radiolabel. Pre-incubate the cells with the inhibitor (this compound or dexamethasone) or vehicle for the desired time. For dexamethasone, a longer pre-incubation (hours) is necessary.
-
Stimulation: Add the stimulating agent to the cells to induce PLA2 activation and arachidonic acid release.
-
Sample Collection: After the stimulation period, collect the cell culture supernatant.
-
Quantification: Measure the radioactivity in an aliquot of the supernatant using a scintillation counter.
-
Data Analysis: Express the released radioactivity as a percentage of the total radioactivity incorporated by the cells (supernatant + cell lysate). Calculate the percentage of inhibition of stimulated arachidonic acid release by comparing the inhibitor-treated cells to the vehicle-treated, stimulated cells.
Conclusion
This compound and dexamethasone represent two distinct and valuable tools for the study and therapeutic targeting of PLA2. This compound offers a direct, potent, and rapid inhibition of PLA2 activity, making it an excellent tool for in vitro studies and as a lead compound for direct-acting anti-inflammatory drugs. Dexamethasone, with its indirect and multi-faceted mechanism, provides a broader anti-inflammatory effect by modulating the expression of both PLA2 and its endogenous inhibitors. The choice between these inhibitors will depend on the specific research question or therapeutic goal, with this compound being ideal for dissecting the direct role of PLA2 activity and dexamethasone for investigating the broader context of glucocorticoid-mediated anti-inflammatory responses. The provided experimental protocols offer a foundation for the quantitative comparison of these and other PLA2 inhibitors in various experimental settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Dexamethasone induces the secretion of annexin I in immature lymphoblastic cells by a calcium-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Glucocorticoids suppress group II phospholipase A2 production by blocking mRNA synthesis and post-transcriptional expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone down-regulates the 85 kDa phospholipase A2 in mouse macrophages and suppresses its activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone down-regulates the 85 kDa phospholipase A2 in mouse macrophages and suppresses its activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superoxide generation is inhibited by phospholipase A2 inhibitors. Role for phospholipase A2 in the activation of the NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dexamethasone-induced inhibition of prostaglandin production dose not result from a direct action on phospholipase activities but is mediated through a steroid-inducible factor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Inhibitors of Cytosolic PLA2
For Researchers, Scientists, and Drug Development Professionals
Cytosolic phospholipase A2 (cPLA2) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid (AA), the precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Its role in various inflammatory diseases, neurodegenerative disorders, and cancer has made it a key target for therapeutic intervention. This guide provides a comparative overview of alternative inhibitors for cPLA2, presenting key performance data, experimental methodologies, and relevant signaling pathways to aid in research and drug development.
Performance Comparison of cPLA2 Inhibitors
The following tables summarize the in vitro and cellular potency of various synthetic and natural product-derived cPLA2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
Table 1: Synthetic cPLA2 Inhibitors
| Inhibitor Class | Compound | IC50 (in vitro) | Cellular IC50 (AA Release) | Key Features & Selectivity |
| Pyrrolidine-based | Pyrrophenone | 4.2 nM[1][2][3][4] | 24 nM (THP-1 cells)[2][3] | Potent, reversible, and specific for cPLA2α. Does not inhibit sPLA2 groups IB and IIA at high concentrations.[2][3] |
| RSC-3388 | 1.8 nM | Not specified | A potent pyrrolidine-based inhibitor.[5] | |
| Indole-based | ASB14780 | 20 nM | 20 nM (human whole blood)[5] | Potent and selective for cPLA2α over sPLA2α. Orally bioavailable. Investigated for nonalcoholic fatty liver disease.[6] |
| Thiazolyl Ketones | AVX235 (GK470) | 300 nM (vesicle assay) | 0.6 µM (SW982 synoviocytes)[7] | Exhibits in vivo anti-inflammatory effects.[1] |
| AVX001 | Not specified | 1.1 µM (IL-1β-induced AA release)[8] | Ameliorates collagen-induced arthritis.[8] | |
| AVX002 | Not specified | 0.71 µM (IL-1β-induced AA release)[8] | Ameliorates collagen-induced arthritis.[8] | |
| Trifluoromethyl Ketones | AACOCF3 | ~1.5 - 10 µM[9] | 2 µM (platelets), 8 µM (U937 cells)[10] | Widely used experimental inhibitor; also inhibits iPLA2. Irreversibly alkylates the active site.[9] |
| Novel Compounds | BRI-50460 | Not specified | 0.88 nM | Potent and selective, with good blood-brain barrier penetration.[11] Developed for neuroinflammation in Alzheimer's disease.[11][12] |
| β-Lactams | Compound 1 | 72 µM | Not specified | A novel structural class that acts as a competitive, reversible inhibitor at the lipid/water interface.[13] |
Table 2: Natural Product-Derived cPLA2 Inhibitors
| Source/Class | Compound/Extract | IC50 (in vitro) | Notes |
| Plant Extracts | Ribes nigrum (Blackcurrant) | 27.7 µg/mL[14] | Methanolic extract. |
| Ononis spinosa (Spiny Restharrow) | 39.4 µg/mL[14] | Methanolic extract. | |
| Urtica dioica (Stinging Nettle) | 44.32 µg/mL[14] | Methanolic extract. | |
| Aloe vera Leaf Skin | 0.22 mg/mL | Water extract, selective for pro-inflammatory sPLA2 group IIA over digestive sPLA2 group IB.[15] | |
| Polyphenols | Tannic acid | 590 µM | Inhibition of snake venom PLA2.[16] |
| Epigallocatechin gallate (EGCG) | 380 µM | Inhibition of snake venom PLA2.[16] | |
| Quercetin, Morin, EGCG | Ki = 17.1, 17.27, 24.24 µM | Competitive inhibition of Vibrio parahaemolyticus LDH (a PLA2).[16] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of cPLA2 inhibitors.
In Vitro cPLA2 Enzyme Activity Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified cPLA2 enzyme.
-
Principle: The assay quantifies the release of a labeled fatty acid from a phospholipid substrate. A common method is the mixed micelle assay.
-
Materials:
-
Purified human recombinant cPLA2α
-
Phospholipid substrate (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine)
-
Radiolabeled phospholipid (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)
-
Triton X-100
-
Assay buffer (e.g., HEPES buffer containing CaCl₂, NaCl, and BSA)
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
Prepare mixed micelles by sonicating the phospholipid substrate, radiolabeled phospholipid, and Triton X-100 in the assay buffer.
-
Add the inhibitor compound at various concentrations to the reaction wells.
-
Initiate the reaction by adding the purified cPLA2 enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of fatty acid-free BSA and a stop solution from a commercial kit).
-
Separate the released radiolabeled arachidonic acid from the unhydrolyzed substrate using methods like liquid-liquid extraction or solid-phase extraction.
-
Quantify the amount of released radiolabeled arachidonic acid using liquid scintillation counting.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Arachidonic Acid Release Assay
This assay measures the ability of an inhibitor to block the release of arachidonic acid in a cellular context, providing a more physiologically relevant assessment of its efficacy.
-
Principle: Cells are pre-labeled with radioactive arachidonic acid, which gets incorporated into the cell membranes. Upon stimulation, cPLA2 is activated, and the release of the radiolabeled arachidonic acid into the culture medium is measured.
-
Materials:
-
Cell line (e.g., THP-1, U937, SW982)
-
Cell culture medium and supplements
-
[³H]-Arachidonic acid or [¹⁴C]-Arachidonic acid
-
Stimulating agent (e.g., calcium ionophore A23187, interleukin-1β)
-
Inhibitor compound
-
Scintillation cocktail and counter
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Label the cells by incubating them with medium containing radiolabeled arachidonic acid for several hours (e.g., 18-24 hours).
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with various concentrations of the inhibitor compound for a specified period.
-
Stimulate the cells with an appropriate agonist to activate cPLA2.
-
After the stimulation period, collect the cell culture supernatant.
-
Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
Lyse the cells and measure the total radioactivity incorporated to normalize the data.
-
Calculate the percentage of arachidonic acid release and the inhibition by the compound at different concentrations to determine the cellular IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of cPLA2 in inflammatory signaling and a typical workflow for inhibitor screening.
Caption: The cPLA2 signaling pathway.
Caption: A typical workflow for cPLA2 inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrrophenone, cPLA2a Inhibitor II, CAS 341973-06-6 Sigma-Aldrich [sigmaaldrich.com]
- 3. cPLA2α Inhibitor II, Pyrrophenone - CAS 341973-06-6 - Calbiochem | 530538 [merckmillipore.com]
- 4. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASB14780, an Orally Active Inhibitor of Group IVA Phospholipase A2, Is a Pharmacotherapeutic Candidate for Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. cPLA2 activity measurement [bio-protocol.org]
- 13. A beta-lactam inhibitor of cytosolic phospholipase A2 which acts in a competitive, reversible manner at the lipid/water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content [mdpi.com]
- 15. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cross-Validation of Protein Kinase C (PKC) Inhibition: A Comparative Guide to Ro 31-4639 and siRNA
In the realm of signal transduction research and drug development, validating the effects of small molecule inhibitors is crucial to ensure target specificity and rule out off-target effects. This guide provides a comparative framework for cross-validating the biological consequences of inhibiting Protein Kinase C (PKC), a key family of enzymes in cellular signaling, using the chemical inhibitor Ro 31-4639 and the genetic tool of small interfering RNA (siRNA).
While this compound is primarily recognized as a potent inhibitor of phospholipase A2 (PLA2)[1][2], its structural analogue, Ro 31-8220, is a well-characterized and potent inhibitor of PKC[3][4]. Given their structural similarities as bisindolylmaleimides, this guide will focus on the cross-validation of PKC inhibition, a common target for this class of compounds. The central premise is that if the phenotypic effects of the chemical inhibitor are genuinely due to its action on a specific target, then the genetic knockdown of that same target should elicit a comparable biological response.
This guide will use the inhibition of Protein Kinase C alpha (PKCα), a known regulator of apoptosis[5][6], in the HeLa human cervical adenocarcinoma cell line as an exemplary experimental system.
Data Presentation: Chemical vs. Genetic Inhibition of PKCα
The following tables summarize the kind of quantitative data researchers would aim to collect in a cross-validation study. The data presented here are synthesized from multiple sources to serve as an illustrative example of expected outcomes.
Table 1: Effect of PKCα Inhibition on Apoptosis in HeLa Cells
| Treatment Condition | Target | Metric | Result | Reference |
| Ro 31-8220 | Protein Kinase C | IC50 for Apoptosis Induction | ~10 nM | [7] |
| Control (vehicle) | - | % Apoptotic Cells (Annexin V+) | ~5% | [8] |
| PKCα siRNA | PKCα mRNA | % Apoptotic Cells (Annexin V+) | Increased % of apoptotic cells | [9] |
| Scrambled siRNA | - | % Apoptotic Cells (Annexin V+) | ~6% | [8] |
Table 2: Verification of Target Inhibition
| Inhibition Method | Assay | Metric | Result | Reference |
| Ro 31-8220 | In vitro kinase assay | IC50 for PKCα | 5-33 nM | [3][4] |
| PKCα siRNA | Western Blot | % Reduction in PKCα Protein | >70% | [9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in designing and executing their own cross-validation studies.
Protocol 1: Chemical Inhibition with Ro 31-8220 and Apoptosis Analysis
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 50-70% confluency at the time of treatment.
-
Ro 31-8220 Treatment: Prepare a stock solution of Ro 31-8220 in DMSO. On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., a dose-response from 1 nM to 1 µM). Replace the medium in the wells with the medium containing Ro 31-8220 or a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to induce apoptosis.
-
Apoptosis Assay (Annexin V Staining):
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[11]
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.[10] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Protocol 2: Genetic Inhibition with siRNA and Apoptosis Analysis
-
Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates in antibiotic-free medium so they are 30-50% confluent at the time of transfection.[12]
-
siRNA Transfection (using Lipofectamine™ RNAiMAX):
-
For each well, dilute a specific PKCα siRNA or a non-targeting (scrambled) control siRNA in Opti-MEM™ I Reduced Serum Medium to a final concentration of 10-20 nM.[12][13]
-
In a separate tube, dilute Lipofectamine™ RNAiMAX in Opti-MEM™ I.[12]
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.[12]
-
Add the siRNA-lipid complexes dropwise to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection. At 48 hours, a portion of the cells can be harvested to verify protein knockdown by Western Blot.
-
Western Blot for Knockdown Verification:
-
Lyse the harvested cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against PKCα overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Apoptosis Assay (Annexin V Staining): At 72 hours post-transfection, perform the Annexin V/PI staining and flow cytometry analysis as described in Protocol 1, step 5.
Mandatory Visualizations
The following diagrams illustrate the targeted signaling pathway and the experimental workflows.
Caption: Anti-Apoptotic Signaling Pathway of PKCα.
Caption: Experimental Workflow for Cross-Validation.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein kinase C-alpha overexpression stimulates Akt activity and suppresses apoptosis induced by interleukin 3 withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. carltonlab.com [carltonlab.com]
A Comparative Analysis of Ro 31-4639 and Bromoenol Lactone (BEL) for Researchers
For researchers and professionals in drug development, the selection of specific enzyme inhibitors is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. This guide provides a detailed comparative analysis of two commonly used phospholipase inhibitors: Ro 31-4639 and bromoenol lactone (BEL). We will objectively compare their performance based on available experimental data, delve into their mechanisms of action, and highlight important considerations for their use in research.
At a Glance: Key Biochemical Properties
The following table summarizes the core biochemical data for this compound and BEL, offering a rapid comparison of their primary targets and inhibitory concentrations.
| Feature | This compound | Bromoenol Lactone (BEL) |
| Primary Target(s) | Phospholipase A2 (PLA2) | Calcium-independent Phospholipase A2 (iPLA2), Phosphatidate Phosphohydrolase-1 (PAP-1) |
| Mechanism of Action | Reversible inhibition (presumed) | Irreversible, mechanism-based inhibition of iPLA2 |
| IC50 Value | 1.5 µM for general PLA2 | ~2 µM for iPLA2β (S-BEL), ~0.6 µM for iPLA2γ (R-BEL), ~8 µM for PAP-1 |
| Key Cellular Effects | Inhibition of arachidonic acid release and superoxide generation | Inhibition of arachidonic acid release, induction of apoptosis, depletion of glutathione |
| Stereospecificity | Not reported | Yes, (S)-BEL is more selective for iPLA2β, while (R)-BEL is more selective for iPLA2γ |
In-Depth Analysis: Mechanism of Action and Cellular Impact
This compound: A General Phospholipase A2 Inhibitor
This compound is a potent inhibitor of phospholipase A2 (PLA2) with a reported IC50 of 1.5 µM.[1] Its primary mechanism involves the disruption of the arachidonic acid metabolic pathway by preventing the initial release of arachidonic acid from membrane phospholipids.[1] This, in turn, inhibits the production of downstream inflammatory mediators such as prostaglandins and thromboxanes.[1] Furthermore, this compound has been demonstrated to inhibit superoxide generation in neutrophils, suggesting a role for PLA2 in the activation of NADPH oxidase.[1] While effective as a PLA2 inhibitor, the specificity of this compound for different PLA2 isoforms has not been extensively characterized in the available literature.
Bromoenol Lactone (BEL): A Dual Inhibitor with Significant Off-Target Effects
BEL is widely recognized as a potent, irreversible, and mechanism-based inhibitor of calcium-independent phospholipase A2 (iPLA2).[2] It acts as a suicide substrate, leading to the covalent modification and inactivation of the enzyme.[2] The enantiomers of BEL exhibit selectivity for different iPLA2 isoforms; (S)-BEL is a more potent inhibitor of iPLA2β, while (R)-BEL shows greater selectivity for iPLA2γ.[2]
Crucially, researchers must be aware of BEL's significant off-target effects. BEL has been shown to inhibit magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1) with a potency similar to its inhibition of iPLA2.[2][3] This inhibition of PAP-1 can lead to the induction of apoptosis, a cellular effect that was previously attributed solely to the inhibition of iPLA2.[2][3] Long-term treatment with BEL can result in increased annexin-V binding, DNA damage, and activation of caspases.[2][3] Additionally, at higher concentrations, BEL can cause depletion of intracellular glutathione (GSH), leading to oxidative stress.[4] These off-target effects necessitate careful experimental design and interpretation of results when using BEL to probe the function of iPLA2.
Visualizing the Pathways
To better understand the biochemical pathways affected by these inhibitors, the following diagrams illustrate the arachidonic acid cascade targeted by this compound and the dual inhibition of iPLA2 and PAP-1 by BEL.
References
Ro 31-4639: A Comparative Guide to its Specificity for Phospholipase A2 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of the inhibitor Ro 31-4639 for various isoforms of Phospholipase A2 (PLA2), a critical enzyme family in cellular signaling and inflammation. While this compound is recognized as a potent PLA2 inhibitor, its precise selectivity profile across different isoforms is a key consideration for its application in research and drug development.
Executive Summary
Data Presentation: Inhibitory Profile of this compound
Due to the limited availability of direct comparative studies, a comprehensive table of IC50 values for this compound against all major PLA2 isoforms cannot be definitively compiled. The available data is summarized below.
| Target Enzyme | IC50 Value | Comments |
| Phospholipase A2 (unspecified) | 1.5 μM | This value is widely cited but the specific isoform is often not detailed.[1][2] |
| Calcium-Dependent PLA2 | Inhibitory | Studies have demonstrated inhibition of Ca2+-dependent PLA2 activity, such as in ram sperm.[3] |
| Protein Kinase C (PKC) | Some Inhibition | It has been reported that this compound possesses some inhibitory activity against PKC. |
Note: The lack of head-to-head comparative IC50 values across purified cPLA2, sPLA2, and iPLA2 isoforms is a significant gap in the current understanding of this compound's specificity.
Experimental Protocols
To determine the isoform specificity of a PLA2 inhibitor like this compound, a series of well-defined enzymatic assays are required. Below is a generalized protocol that can be adapted to assess the inhibitory activity against different PLA2 isoforms.
General Phospholipase A2 Inhibition Assay Protocol
This protocol is based on the principles of measuring the enzymatic activity of PLA2 through the hydrolysis of a substrate and can be tailored for cPLA2, sPLA2, and iPLA2 by using specific recombinant enzymes and appropriate buffer conditions.
1. Materials:
- Purified recombinant human cPLA2α, sPLA2 (e.g., Group IIA, V, or X), and iPLA2β.
- This compound and other reference inhibitors.
- Phospholipid substrate (e.g., radiolabeled or fluorescently labeled phosphatidylcholine).
- Assay Buffer for cPLA2 (e.g., Tris-HCl buffer containing CaCl2, DTT).
- Assay Buffer for sPLA2 (e.g., Tris-HCl buffer containing CaCl2, NaCl).
- Assay Buffer for iPLA2 (e.g., Tris-HCl buffer containing EDTA).
- Scintillation fluid and counter (for radiolabeled assays) or a fluorescence plate reader.
2. Procedure:
- Enzyme Preparation: Dilute the recombinant PLA2 isoforms to a working concentration in their respective assay buffers.
- Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
- Assay Reaction:
- In a microplate, add the respective assay buffer.
- Add the inhibitor solution (or solvent control).
- Add the enzyme solution and pre-incubate for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
- Initiate the reaction by adding the phospholipid substrate.
- Measurement:
- After a specific incubation time, terminate the reaction (e.g., by adding a stop solution).
- Measure the amount of product formed (e.g., released radiolabeled fatty acid or fluorescent product).
- Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration compared to the solvent control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Mandatory Visualizations
Signaling Pathway of PLA2 Inhibition
The following diagram illustrates the central role of PLA2 in the arachidonic acid cascade and the point of inhibition by compounds like this compound.
Caption: Inhibition of PLA2 by this compound blocks arachidonic acid release.
Experimental Workflow for PLA2 Inhibition Assay
The following diagram outlines the key steps in an experimental workflow to determine the inhibitory potency of a compound against a specific PLA2 isoform.
Caption: Workflow for determining the IC50 of this compound for a PLA2 isoform.
Conclusion
This compound is a valuable tool for studying the roles of PLA2 in cellular processes. Its potency as a PLA2 inhibitor is well-documented. However, for researchers requiring highly specific inhibition of a particular PLA2 isoform, the current lack of comprehensive, direct comparative data necessitates careful experimental design and interpretation. The off-target activity on PKC should also be taken into account. Further studies are warranted to fully elucidate the isoform-specific inhibitory profile of this compound, which would significantly enhance its utility as a selective pharmacological probe.
References
Comparative Efficacy of Ro 31-4639: A Literature Review of Phospholipase A2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of Ro 31-4639, a potent phospholipase A2 (PLA2) inhibitor. Drawing from key preclinical studies, this document summarizes quantitative data, details experimental methodologies, and visualizes the relevant signaling pathways to offer an objective comparison with other PLA2 inhibitors.
Executive Summary
This compound has demonstrated significant inhibitory activity against phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. This guide consolidates data from foundational studies to compare its efficacy against other known PLA2 inhibitors in different biological systems. The primary focus is on its ability to inhibit superoxide generation in human neutrophils and its direct enzymatic inhibition in ram spermatozoa. The data presented underscores the potency of this compound and provides a basis for its consideration in inflammatory and related disease research.
Comparison of PLA2 Inhibitor Efficacy
The following tables summarize the quantitative data from two key studies, providing a direct comparison of this compound's efficacy against other PLA2 inhibitors.
Table 1: Inhibition of PMA-Stimulated Superoxide Generation in Human Neutrophil-Derived Cytoplasts
This table presents the half-maximal inhibitory concentrations (IC50) of various PLA2 inhibitors on phorbol 12-myristate 13-acetate (PMA)-stimulated superoxide generation. The data is extracted from Henderson LM, et al. (1989).[1][2]
| Compound | IC50 (µM) |
| This compound | 1.5 |
| Ro 31-4493 | 10 |
| Quinacrine | 20 |
| 4-Bromophenacyl bromide (BPB) | 20 |
| Compound I | 50 |
| Compound II | 100 |
| Ro 31-4373 | >100 |
Lower IC50 values indicate higher potency.
Table 2: Inhibition of Phospholipase A2 Activity in Ram Spermatozoa
This table summarizes the inhibitory effects of this compound and other compounds on Ca2+-dependent PLA2 activity in sonicates from ram spermatozoa. The data is from a study by Roldan and Mollinedo (1991).
| Compound | Concentration (µM) | % Inhibition |
| This compound | 100 | ~70% |
| Ro 31-4493 | 100 | ~55% |
| Dexamethasone | 100 | ~40% |
| Chloracysine | 100 | ~35% |
| Mepacrine | 100 | No inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Superoxide Generation Assay in Human Neutrophil-Derived Cytoplasts
Objective: To determine the effect of PLA2 inhibitors on PMA-stimulated superoxide generation.
Methodology:
-
Preparation of Cytoplasts: Human neutrophils were isolated from healthy donor blood and induced to form cytoplasts (enucleated neutrophil fragments) by centrifugation on a Ficoll gradient.
-
Assay Conditions: Cytoplasts were suspended in a buffer solution at 37°C.
-
Stimulation: Superoxide generation was initiated by the addition of phorbol 12-myristate 13-acetate (PMA).
-
Inhibitor Treatment: Various concentrations of the PLA2 inhibitors were added to the cytoplast suspension prior to the addition of PMA.
-
Measurement of Superoxide: Superoxide production was measured as the superoxide dismutase-inhibitable reduction of cytochrome c, monitored spectrophotometrically at 550 nm.
-
Data Analysis: The concentration of each inhibitor that produced 50% inhibition of the rate of superoxide generation (IC50) was calculated from dose-response curves.[1]
Phospholipase A2 Activity Assay in Ram Spermatozoa
Objective: To assess the direct inhibitory effect of various compounds on PLA2 activity.
Methodology:
-
Enzyme Source: Sonicates of ram spermatozoa were used as the source of phospholipase A2.
-
Substrate: The assay utilized [1-14C]oleate-labelled E. coli as the substrate.
-
Assay Conditions: The reaction was carried out in a buffer containing Ca2+, a necessary cofactor for PLA2 activity.
-
Inhibitor Treatment: The inhibitors were pre-incubated with the sperm sonicates before the addition of the substrate.
-
Measurement of PLA2 Activity: The enzymatic activity was determined by measuring the release of radiolabeled oleic acid from the E. coli membranes.
-
Data Analysis: The percentage of inhibition of PLA2 activity was calculated by comparing the results from inhibitor-treated samples to a control without any inhibitor.
Mechanism of Action and Signaling Pathways
This compound exerts its effect by inhibiting phospholipase A2, a critical enzyme in the arachidonic acid cascade. In the context of PMA-stimulated neutrophils, PLA2 activity is essential for the activation of NADPH oxidase, the enzyme complex responsible for superoxide production.
The signaling pathway initiated by PMA involves the activation of Protein Kinase C (PKC). While the exact mechanism linking PKC to PLA2 activation in this system is not fully elucidated in the provided literature, it is established that PLA2-mediated release of arachidonic acid is a downstream event necessary for NADPH oxidase activation.
Below are diagrams illustrating the experimental workflow for the superoxide generation assay and the proposed signaling pathway.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Ro 31-4639
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Ro 31-4639.
This document provides crucial safety and logistical information for the proper management of this compound, a potent phospholipase A2 inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on general principles for handling potentially hazardous research chemicals is mandated. The following procedures are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.
Chemical and Safety Data Overview
| Property | Available Data / General Guidance |
| Chemical Name | This compound |
| Primary Target | Phospholipase A2 Inhibitor |
| Physical Form | Solid (Assumed, based on typical small molecule inhibitors) |
| Known Hazards | Bioactivity as an enzyme inhibitor suggests potential for biological effects if exposure occurs. Treat as a potentially hazardous substance. Avoid dust formation and inhalation. Avoid contact with skin and eyes.[1] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory. For procedures that may generate dust, a properly fitted respirator is recommended. |
| First Aid Measures | Skin Contact: Immediately wash with soap and water. Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Seek immediate medical attention. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. |
Experimental Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for working with and subsequently disposing of this compound. Adherence to this workflow is critical for minimizing risk.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is a critical final step in the experimental process. The following protocol should be followed without deviation.
-
Segregation of Waste:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as weigh boats, contaminated gloves, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including unused experimental solutions and solvent rinses of contaminated glassware, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not discharge to sewer systems.[1]
-
Sharps: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any solvents present in the waste. The accumulation start date should also be clearly visible.
-
-
Storage of Waste:
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be secure and have secondary containment to prevent spills.
-
-
Final Disposal:
-
The disposal of this compound waste must be handled by a licensed chemical waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory trash or drains.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
-
Decontamination:
-
All non-disposable equipment and work surfaces that have come into contact with this compound should be thoroughly decontaminated. A standard laboratory detergent and a suitable solvent rinse should be used, with the rinse collected as hazardous liquid waste.
-
Decision Pathway for Disposal
The following diagram illustrates the decision-making process for the proper disposal route for materials potentially contaminated with this compound.
By adhering to these procedures, researchers can ensure a safe laboratory environment and the responsible management of this potent research chemical. Always consult with your institution's EHS department for specific guidance and requirements.
References
Personal protective equipment for handling Ro 31-4639
Disclaimer: This document provides essential safety and logistical information for handling Ro 31-4639 based on its chemical class and general laboratory safety principles for potent compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guidance should be used in conjunction with a thorough risk assessment conducted by qualified personnel.
This compound is a potent inhibitor of phospholipase A2 and should be handled with extreme caution as a compound with unknown toxicity.[1] The information provided here is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Physicochemical Properties
As a potent phospholipase A2 inhibitor, this compound is expected to have significant biological activity. Due to the lack of specific toxicological data, it should be treated as a highly hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 125131-65-9 | [2] |
| Molecular Formula | C₂₁H₄₆BrNO | [2] |
| Physical Form | Solid (assumed powder) | [2] |
| Purity | ≥90% | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard |
| Respiratory | NIOSH-approved respirator with P100 filters (for solids) or a supplied-air respirator. | - |
| Hands | Double-gloving with nitrile or neoprene gloves. | - |
| Eyes/Face | Chemical safety goggles and a face shield. | - |
| Body | Disposable lab coat with tight cuffs, and a chemical-resistant apron or coveralls. | - |
| Feet | Closed-toe shoes and disposable shoe covers. | - |
Operational Plan for Handling this compound
All handling of this compound, especially the solid form, must be conducted in a designated area within a certified chemical fume hood, glove box, or other containment enclosure.
3.1. Receiving and Storage
-
Receiving: Inspect the package for any damage in a designated receiving area. Wear appropriate PPE.
-
Storage: Store in a tightly sealed, clearly labeled container. Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
3.2. Preparation of Solutions
-
Weighing: Weigh the solid compound within a containment system (e.g., a ventilated balance enclosure or glove box) to minimize the risk of airborne particles.
-
Dissolving: Add the solvent to the weighed compound slowly and carefully. Use a sealed container for dissolution.
3.3. Experimental Use
-
All procedures involving this compound, whether in solid or solution form, should be performed within a chemical fume hood or other primary containment device.
-
Use dedicated labware and equipment. If not possible, thoroughly decontaminate after use.
3.4. Spill Response
-
Small Spills (Solid):
-
Do not sweep. Gently cover the spill with absorbent paper towels.
-
Wet the towels with a suitable solvent (e.g., ethanol) to prevent dust generation.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
-
-
Small Spills (Liquid):
-
Absorb the spill with inert material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Contact the institution's environmental health and safety (EHS) department.
-
Disposal Plan
All waste containing this compound is considered hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, and weighing papers, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and compatible hazardous waste container. As this compound is an amine compound, it should not be mixed with other waste streams unless compatibility is confirmed.
-
Sharps: All contaminated sharps must be disposed of in a designated sharps container.
-
Decontamination: Decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol) followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through the institution's EHS-approved hazardous waste management program.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
